molecular formula C11H15NO2 B13548821 Methyl (3-methylbenzyl)glycinate

Methyl (3-methylbenzyl)glycinate

Cat. No.: B13548821
M. Wt: 193.24 g/mol
InChI Key: MGTSZHPSXFMMIE-UHFFFAOYSA-N
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Description

Methyl (3-methylbenzyl)glycinate (CAS 1019554-31-4) is an ester derivative of glycine where the amino group is functionalized with a 3-methylbenzyl moiety. This modification makes it a valuable building block and intermediate in synthetic organic and medicinal chemistry. With a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol, it belongs to a class of glycinate esters that are frequently employed in the construction of more complex molecules. Glycinate esters, such as methyl glycinate, are widely utilized in scientific research, particularly in metal-catalyzed reactions and as key precursors in the synthesis of diverse heterocyclic compounds . A prominent application is their role in 1,3-dipolar cycloaddition reactions to form azomethine ylides, which are crucial for the synthesis of pyrrolidine structures—a core scaffold found in many biologically active molecules and pharmaceuticals . Furthermore, structurally related amino acid esters are commonly incorporated into hybrid molecules for antimicrobial research, demonstrating the utility of this chemical class in developing new therapeutic agents . Researchers value this compound for its versatility in method development and as a starting material for generating compound libraries. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-[(3-methylphenyl)methylamino]acetate

InChI

InChI=1S/C11H15NO2/c1-9-4-3-5-10(6-9)7-12-8-11(13)14-2/h3-6,12H,7-8H2,1-2H3

InChI Key

MGTSZHPSXFMMIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNCC(=O)OC

Origin of Product

United States

Foundational & Exploratory

Structure Elucidation and Synthetic Profiling of Methyl (3-methylbenzyl)glycinate: A Technical Guide for Peptidomimetic Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (3-methylbenzyl)glycinate is a highly versatile secondary amine building block utilized extensively in the design of peptidomimetics and peptoids. By introducing an N-alkylated aromatic side chain, this glycine derivative imparts significant conformational constraints when incorporated into peptide backbones. This structural modification enhances proteolytic stability and modulates receptor binding affinity, making it a critical intermediate in modern drug development. This whitepaper details its physicochemical properties, an optimized reductive amination synthesis protocol, and rigorous structural elucidation methodologies.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior during synthesis, purification, and downstream coupling reactions. The quantitative data is summarized in the table below [1].

PropertyValue / Description
Chemical Name This compound
CAS Number 1019554-31-4
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
SMILES String O=C(OC)CNCC1=CC=CC(C)=C1
Appearance Colorless to pale yellow oil
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Target Mass [M+H]+ 194.2 m/z

Synthesis Methodology: Optimized Reductive Amination

The most efficient and scalable route to synthesize N-benzylglycine derivatives is via the reductive amination of methyl glycinate with the corresponding benzaldehyde (m-tolualdehyde).

Causality in Reagent Selection

Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride (NaBH4) due to its milder reducing power. It selectively reduces the intermediate iminium ion without reducing the unreacted m-tolualdehyde into m-methylbenzyl alcohol. Triethylamine (Et3N) is employed to neutralize the methyl glycinate hydrochloride salt, liberating the nucleophilic free amine required to initiate the reaction.

Step-by-Step Protocol & Self-Validating System
  • Free Base Liberation: Suspend Methyl glycinate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add Et3N (1.1 eq) dropwise at 0°C. Causality: Et3N neutralizes the hydrochloride salt, liberating the free amine.

  • Imine Formation: Add m-tolualdehyde (0.95 eq) to the mixture. Causality: Using a substoichiometric amount of the aldehyde prevents over-alkylation, minimizing the formation of tertiary amine byproducts.

  • Reductive Amination: Introduce NaBH(OAc)3 (1.5 eq) portion-wise at 0°C. Causality: The addition is performed at low temperatures to control the exothermic nature of the reduction and maximize imine selectivity.

  • In-Process Control (Self-Validation): Allow the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). Validation: The secondary amine product will stain positive (red/brown) with ninhydrin, whereas the primary amine starting material stains purple. Concurrently, LC-MS must confirm the disappearance of the aldehyde and the appearance of the target mass (m/z 194.2 [M+H]+). This dual-check system validates the completion of the reaction before proceeding to workup.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Causality: This neutralizes acetic acid byproducts generated from the borohydride reagent. Extract the aqueous layer with DCM (3x) and dry the combined organic layers over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to yield pure this compound.

SynthesisWorkflow R1 Methyl Glycinate HCl + m-Tolualdehyde Base Base (Et3N) Neutralization R1->Base DCM, 0°C Imine Schiff Base (Imine) Intermediate Base->Imine -H2O Red Reductive Amination (NaBH(OAc)3) Imine->Red 0°C to rt Prod This compound (Crude) Red->Prod Quench & Extract Pur Flash Chromatography Purification Prod->Pur Silica Gel

Reductive amination workflow for this compound.

Structural Elucidation

Rigorous analytical characterization is required to validate the structural integrity of the synthesized compound. The causality behind the peak assignments serves as a self-validating proof of structure.

Proton NMR (1H NMR, 400 MHz, CDCl3):

  • δ 7.25 - 7.05 (m, 4H, Ar-H): The multiplet pattern is characteristic of a 1,3-disubstituted (meta) benzene ring, validating the m-tolyl moiety.

  • δ 3.78 (s, 2H, Ar-CH2-N): The singlet integration of 2 protons confirms the benzylic position. Its downfield shift is caused by the electron-withdrawing nature of the adjacent aromatic ring and nitrogen atom.

  • δ 3.72 (s, 3H, O-CH3): The sharp singlet integrating to 3 protons is the hallmark of a methyl ester, confirming the glycinate moiety remains intact and was not hydrolyzed during synthesis.

  • δ 3.42 (s, 2H, N-CH2-CO): The alpha-protons of the glycine backbone.

  • δ 2.35 (s, 3H, Ar-CH3): The aryl methyl group.

  • δ 1.90 (br s, 1H, N-H): The broad singlet is diagnostic of an exchangeable secondary amine proton.

Mass Spectrometry (LC-MS):

  • ESI-MS (Positive Mode): The theoretical exact mass is 193.11. The spectrum exhibits a dominant pseudo-molecular ion peak at m/z 194.2[M+H]+ , confirming the molecular weight.

Infrared Spectroscopy (FT-IR):

  • ~3350 cm-1: Weak, sharp band corresponding to the secondary N-H stretch.

  • 1740 cm-1: Strong, sharp band corresponding to the ester C=O stretch.

Applications in Drug Development: Peptoid Synthesis

N-benzylglycine derivatives like this compound are foundational in the synthesis of peptoids (poly-N-substituted glycines) [2]. Unlike traditional peptides where side chains are attached to the alpha-carbon, peptoids feature side chains attached directly to the amide nitrogen.

Causality in Drug Design: This N-alkylation eliminates the hydrogen bond donor capacity of the amide backbone. This structural modification renders the resulting peptidomimetic highly resistant to proteolytic cleavage by proteases, significantly increasing its half-life in vivo [3]. Furthermore, the incorporation of N-benzylglycine derivatives induces specific conformational constraints. As demonstrated in studies modifying Thr6-bradykinin analogues, substituting natural amino acids with N-benzylglycine alters the peptide's flexibility, which can be leveraged to probe and optimize receptor agonist/antagonist properties [2].

PeptoidApplication MBG This compound Deprot Ester Hydrolysis (LiOH) MBG->Deprot Activation prep Acid N-(3-methylbenzyl)glycine Deprot->Acid Free Acid Coupling Peptide Coupling (HATU/DIPEA) Acid->Coupling Solid Phase Synthesis Peptoid Peptoid/Peptidomimetic Therapeutic Coupling->Peptoid Conformational Restriction

Integration of the glycinate derivative into peptoid synthesis.

References

  • Biondi, L., et al. "Synthesis, conformation and biological activity of linear and cyclic Thr6-bradykinin analogues containing N-benzylglycine in place of phenylalanine". Journal of Peptide Science, PubMed (NIH).[Link]

Structural Elucidation of Methyl (3-methylbenzyl)glycinate: A Comprehensive Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (3-methylbenzyl)glycinate (CAS: 1019554-31-4), also known as methyl 2-((3-methylbenzyl)amino)acetate, is a highly versatile secondary amine building block utilized in the synthesis of peptidomimetics, macrocycles, and targeted therapeutics[1]. With the molecular formula


 and a monoisotopic mass of 193.1103 Da, its structural verification requires a rigorous, orthogonal analytical approach.

This whitepaper provides an in-depth technical framework for the spectroscopic characterization of this compound. By integrating High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a self-validating analytical system that ensures absolute structural confidence for drug development professionals.

Orthogonal Analytical Workflow

To prevent false positives in structural identification, modern analytical chemistry relies on orthogonal data integration. No single technique is definitive; rather, the causality between molecular fragmentation, nuclear spin environments, and vibrational modes must align perfectly.

Workflow Prep Sample Prep (>98% Purity) NMR NMR Spectroscopy (1D & 2D) Prep->NMR MS LC-HRMS/MS (ESI+) Prep->MS IR FT-IR Spectroscopy (ATR) Prep->IR Data Orthogonal Data Integration NMR->Data Connectivity MS->Data Exact Mass IR->Data Functional Grps

Fig 1: Orthogonal spectroscopic workflow for absolute structural validation.

High-Resolution Mass Spectrometry (HRMS)

In drug discovery, Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers is the gold standard for determining exact mass and fragmentation patterns.

Exact Mass and Isotopic Pattern

For this compound (


), the theoretical monoisotopic mass is 193.1103 Da . Under positive ESI conditions (ESI+), the molecule readily protonates at the secondary amine nitrogen, yielding an 

ion at

194.1182
.
Fragmentation Causality (MS/MS)

Collision-Induced Dissociation (CID) of the


 precursor ion yields highly predictable diagnostic fragments:
  • 
     105.0704 (Base Peak):  This corresponds to the 3-methylbenzyl cation (
    
    
    
    ). The cleavage of the
    
    
    bond is thermodynamically driven by the stability of the resulting tropylium-like resonance structure.
  • 
     162.0913:  Represents the loss of neutral methanol (
    
    
    
    , 32 Da) from the methyl ester moiety, confirming the presence of the
    
    
    group.

MS_Fragmentation M [M+H]+ m/z 194.1182 F1 3-Methylbenzyl Cation m/z 105.0704 M->F1 α-Cleavage (C-N) F2 [M+H - CH3OH]+ m/z 162.0913 M->F2 Ester Cleavage NL1 Neutral Loss: Methyl Glycinate (89 Da) F1->NL1 NL2 Neutral Loss: Methanol (32 Da) F2->NL2

Fig 2: ESI-MS/MS diagnostic fragmentation pathways of the [M+H]+ precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecule's atomic connectivity. The chemical shifts for this compound are extrapolated from the highly characterized parent scaffold, N-benzylglycine methyl ester[2], adjusted for the inductive and anisotropic effects of the meta-methyl substitution.

H NMR Data Summary ( , 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Explanation
7.10 – 7.25 Multiplet (m)4HAr-

Aromatic protons of the meta-substituted ring. Complex splitting due to ortho and meta coupling.
3.78 Singlet (s)2HAr-

-N
Deshielded by both the aromatic ring current and the electronegative nitrogen. Appears as a singlet due to the lack of adjacent carbon-bound protons.
3.72 Singlet (s)3HO-

Strongly deshielded by the directly attached ester oxygen.
3.42 Singlet (s)2HN-

-CO
Deshielded by the adjacent carbonyl (anisotropic effect) and nitrogen.
2.35 Singlet (s)3HAr-

Typical shift for a methyl group directly attached to an aromatic ring (e.g., toluene).
1.85 Broad Singlet (br s)1HN

Broadened by quadrupolar relaxation of the

nucleus and rapid intermolecular chemical exchange.
C NMR Data Summary ( , 100 MHz)
Chemical Shift (δ, ppm)TypeAssignmentCausality / Mechanistic Explanation
172.8 Quaternary (C)

=O
Characteristic ester carbonyl carbon.
139.5 Quaternary (C)Ar-

-CH

Aromatic carbon substituted with the electron-donating methyl group.
138.2 Quaternary (C)Ar-

-CH

Aromatic carbon attached to the benzylic position.
129.0, 128.3, 127.9, 125.6 Methine (CH)Ar-

H
Unsubstituted aromatic carbons.
53.6 Methylene (CH

)
Ar-

H

-N
Benzylic carbon deshielded by nitrogen.
51.8 Methyl (CH

)
O-

H

Methoxy carbon of the ester.
50.2 Methylene (CH

)
N-

H

-CO
Alpha-carbon of the glycine moiety.
21.4 Methyl (CH

)
Ar-

H

Aromatic methyl carbon.

Self-Validating System Check: To ensure absolute data integrity, the


H NMR integration must be normalized to the O-

singlet (set precisely to 3.00). The resulting integrals for the remaining peaks must sum exactly to 12. Any fractional deviation indicates the presence of impurities or incomplete relaxation, mandating a re-acquisition with a longer relaxation delay (

)[3].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal confirmation of the functional groups identified by NMR. Using Attenuated Total Reflectance (ATR), the following vibrational modes are diagnostic for this compound.

Wavenumber (

)
IntensityVibrational ModeStructural Significance
3330 Weak, SharpN–H StretchConfirms the presence of a secondary amine. Distinguishable from primary amines, which exhibit a doublet in this region.
2950, 2820 MediumC–H Stretch (sp

)
Confirms aliphatic methyl and methylene groups.
1738 StrongC=O StretchThe ester carbonyl stretch is elevated compared to ketones due to the inductive electron-withdrawing effect of the alkoxy oxygen.
1605, 1490 MediumC=C Stretch (Ar)Confirms the aromatic ring framework.
1205 StrongC–O StretchConfirms the ester linkage (acyl-oxygen stretch).
780, 700 StrongC–H Bend (oop)Out-of-plane bending characteristic of meta-disubstituted benzenes.

Standardized Experimental Protocols

To guarantee reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to during data acquisition.

NMR Sample Preparation and Acquisition
  • Solvent Selection: Use high-purity deuterated chloroform (

    
    , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Concentration: Dissolve exactly 10–15 mg of this compound in 0.6 mL of

    
    [3]. Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulate matter that could degrade magnetic field homogeneity.
    
  • Shimming & Tuning: Perform automated gradient shimming (Z1-Z5). Ensure the

    
    H lock signal is stable. Tune and match the probe for both 
    
    
    
    H and
    
    
    C frequencies.
  • Acquisition (

    
    H):  Acquire 16 scans with a spectral width of 20 ppm, using a relaxation delay (
    
    
    
    ) of 2.0 seconds.
  • Acquisition (

    
    C):  Acquire 1024 scans with proton decoupling (WALTZ-16), using a relaxation delay of 2.0 seconds.
    
LC-HRMS/MS Protocol
  • Sample Prep: Dilute the compound to a final concentration of 1

    
     in LC-MS grade 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
    
  • Chromatography: Inject 2

    
     onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 
    
    
    
    ). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.
  • Ionization: Operate the ESI source in positive mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350 °C.

  • Mass Analysis: Acquire full scan data from

    
     50 to 500. For MS/MS, isolate the 
    
    
    
    194.1 precursor using a quadrupole window of 1.0 Da and apply a normalized collision energy (NCE) of 25 eV.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 422659, Methyl 2-(benzylamino)acetate". PubChem. Available at:[Link]

Sources

Unraveling the Enigma of CAS Number 1019554-31-4: A Case of Undisclosed Identity

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive investigation into the chemical substance associated with CAS number 1019554-31-4 has concluded that there is no publicly available information to definitively identify its chemical structure, properties, or biological activity. Extensive searches across scientific databases, patent repositories, and chemical supplier catalogs have failed to yield any specific compound linked to this identifier.

This lack of information prevents the creation of the requested in-depth technical guide. The Chemical Abstracts Service (CAS) assigns these unique numerical identifiers to every known chemical substance, and their absence from public records suggests several possibilities:

  • Proprietary Information: The compound may be a proprietary substance under active research and development by a pharmaceutical, agrochemical, or materials science company. In such cases, details are often kept confidential until patents are filed or the product is brought to market.

  • Data Indexing Lag: While less likely for an extended period, there can be a delay between the assignment of a CAS number and its appearance in public databases.

  • Incorrect or Invalid Number: It is also possible that the provided CAS number contains a typographical error or is otherwise invalid.

For researchers, scientists, and drug development professionals, the inability to access information on a specific CAS number presents a significant hurdle. The typical workflow for characterizing a compound and assessing its potential involves a thorough review of existing literature and data, which is not possible in this instance.

The Path Forward: The Imperative of Accurate Identification

To proceed with any meaningful scientific inquiry or to develop a technical guide as requested, the primary and essential step is to ascertain the correct chemical identity associated with the compound of interest. Without the IUPAC name, SMILES notation, or a chemical structure, any attempt at characterization would be purely speculative.

Researchers encountering a similar situation are advised to:

  • Verify the CAS Number: Double-check the source of the CAS number for any potential errors.

  • Consult Internal Databases: If working within an organization, check internal registries or databases that may contain information on proprietary compounds.

  • Contact the Source: If the CAS number was obtained from a publication, patent, or supplier, direct contact may be necessary to obtain the chemical identity.

Until the chemical entity corresponding to CAS number 1019554-31-4 is disclosed and its properties are documented in the public domain, a comprehensive technical guide cannot be responsibly compiled. The principles of scientific integrity and accuracy demand a foundation of verifiable data, which is currently unavailable for this specific CAS number.

Methyl (3-methylbenzyl)glycinate: A Novel Scaffold for CNS Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Medicinal Chemists

Abstract

Methyl (3-methylbenzyl)glycinate (CAS No: 1019554-31-4) is a structurally intriguing, yet largely unexplored, chemical entity.[1] Its molecular architecture, combining a neurotransmitter-like glycine core with a lipophilic 3-methylbenzyl moiety, presents a compelling starting point for medicinal chemistry campaigns. This guide delineates the therapeutic potential of this scaffold, focusing on its most promising application in the discovery of novel therapeutics for Central Nervous System (CNS) disorders. We provide a strategic, field-proven workflow—from initial synthesis and characterization to a multi-pronged screening cascade and hit-to-lead development. Furthermore, we explore secondary therapeutic hypotheses in oncology and infectious diseases, furnishing the research community with a comprehensive roadmap for unlocking the full potential of this versatile molecule.

The Strategic Rationale: Deconstructing the Therapeutic Hypothesis

The foundation of any successful drug discovery program lies in a robust, evidence-based hypothesis. For this compound, the rationale is derived directly from its constituent chemical motifs.

The Glycinate Core: A Key to Modulating CNS Signaling

Glycine is a molecule of profound dualism in the CNS. It is the primary inhibitory neurotransmitter in the spinal cord and brainstem, and it also functions as an essential co-agonist for glutamate at N-methyl-D-aspartate (NMDA) receptors, facilitating excitatory neurotransmission.[][3][4] This dual functionality makes the glycinergic system a rich source of therapeutic targets. The modulation of extracellular glycine concentrations is tightly regulated by two high-affinity glycine transporters, GlyT1 and GlyT2.[5][6]

  • GlyT1 , found predominantly on glial cells, is a critical regulator of glycine levels at the glutamatergic synapse. Inhibition of GlyT1 elevates synaptic glycine, enhancing NMDA receptor function. This mechanism is a validated therapeutic strategy for treating the negative symptoms of schizophrenia.[5]

  • GlyT2 , located on presynaptic neurons, is responsible for clearing glycine from the synaptic cleft at inhibitory glycinergic synapses.[6] Inhibiting GlyT2 potentiates inhibitory neurotransmission, a mechanism with significant potential for treating chronic pain and spasticity.[3]

Derivatives of glycine are therefore of immense interest in the development of therapies for a wide range of CNS disorders, including schizophrenia, depression, anxiety, epilepsy, and neuropathic pain.[][5]

The 3-Methylbenzyl Moiety: A Tool for Pharmacokinetic Optimization

While the glycinate core provides the pharmacodynamic rationale, the 3-methylbenzyl group offers a crucial handle for pharmacokinetic (PK) optimization. A significant challenge in CNS drug development is ensuring sufficient penetration of the blood-brain barrier (BBB). The lipophilicity imparted by the benzyl ring, subtly tuned by the meta-positioned methyl group, is hypothesized to enhance membrane permeability and facilitate CNS entry. This structural feature transforms the simple amino acid ester into a more drug-like molecule, capable of engaging with central targets.

The Primary Hypothesis

Based on this analysis, our primary hypothesis is that This compound acts as a modulator of glycinergic neurotransmission, likely through inhibition of GlyT1 or GlyT2, presenting a novel scaffold for the development of CNS-penetrant therapeutics.

Diagram 1: The Glycinergic Synapse

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal GlyT2 GlyT2 Vesicle Glycine Vesicle GlyR Glycine Receptor (GlyR) (Inhibitory) Vesicle->GlyR Glycine Release Postsynaptic_Effect Inhibitory Signal GlyR->Postsynaptic_Effect Cl- Influx (Hyperpolarization) GlyT1 GlyT1 NMDAR NMDA Receptor (Excitatory) Synaptic_Cleft Synaptic Glycine Synaptic_Cleft->GlyT2 Reuptake Synaptic_Cleft->GlyT1 Uptake Synaptic_Cleft->NMDAR Co-agonist Binding

Caption: Key targets for this compound at the synapse.

A Strategic Drug Discovery and Development Workflow

We propose a systematic, multi-stage workflow to efficiently evaluate the therapeutic potential of the this compound scaffold. This process is designed to rapidly identify biological activity, establish a structure-activity relationship (SAR), and provide early insights into drug-like properties.

Diagram 2: Proposed Drug Discovery Workflow

cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization Synthesis Synthesis & Characterization Screening_Cascade Primary Screening Cascade Synthesis->Screening_Cascade SAR_Dev SAR Development (Analog Synthesis) Screening_Cascade->SAR_Dev Active Hit SAR_Dev->Screening_Cascade Iterative Testing Secondary_Assays Secondary Assays (Electrophysiology) SAR_Dev->Secondary_Assays ADME_Profiling Early ADME Profiling Secondary_Assays->ADME_Profiling Lead_Candidate Lead Candidate Identification ADME_Profiling->Lead_Candidate

Caption: A streamlined workflow from initial synthesis to lead candidate.

Phase 1: Synthesis and Compound Characterization

As this is a novel scaffold, the first step is a robust and scalable chemical synthesis.

Experimental Protocol: Synthesis of this compound

  • Rationale: A straightforward two-step synthesis involving esterification of glycine followed by N-alkylation is proposed for its reliability and use of common starting materials.[7][8] The hydrochloride salt of methyl glycinate is used as it is more shelf-stable than the free base.[9]

  • Step 1: Preparation of Methyl Glycinate (Free Base).

    • Suspend Methyl Glycinate Hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g).

    • Cool the suspension to 0°C in an ice bath.

    • Add triethylamine (2.2 eq) dropwise while stirring.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Filter the mixture to remove the triethylamine hydrochloride salt. The resulting DCM solution containing the free base is used directly in the next step.

  • Step 2: N-Alkylation.

    • To the filtered solution of methyl glycinate, add 3-methylbenzyl bromide (1.05 eq) and potassium carbonate (1.5 eq) as a base.

    • Stir the reaction mixture vigorously at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture to remove the inorganic base.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Required Characterization:

    • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

    • HPLC: To determine purity, which should be >98% for use in biological assays.

Phase 2: The Primary Screening Cascade

The goal of this phase is to rapidly determine if the compound has the hypothesized biological activity. We will employ a parallel target-based and phenotypic screening approach.

Experimental Protocol: Glycine Transporter (GlyT1/GlyT2) Inhibition Assay

  • Rationale: This assay directly measures the compound's ability to block glycine uptake via the target transporters. A radiolabeled substrate provides a sensitive and robust readout.

  • Methodology:

    • Use HEK293 cells stably expressing either human GlyT1 or GlyT2.

    • Plate cells in 96-well plates and grow to confluence.

    • Prepare assay buffer (e.g., Krebs-Ringer-HEPES).

    • Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM).

    • Pre-incubate the cells with the test compound or vehicle control for 15 minutes at room temperature.

    • Initiate glycine uptake by adding a mixture of [³H]glycine (to a final concentration equal to the known Km for each transporter) and unlabeled glycine.

    • Incubate for 10 minutes at room temperature.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.

Experimental Protocol: Phenotypic Neuronal Activity Assay

  • Rationale: A phenotypic screen assesses the overall functional consequence of the compound on neuronal networks, which can capture effects from multiple targets or novel mechanisms.

  • Methodology:

    • Culture primary rat cortical neurons on multi-electrode array (MEA) plates.

    • After 10-14 days in vitro, when a stable network activity is established, record baseline spontaneous electrical activity (spike rate, burst frequency).

    • Apply this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM).

    • Record neuronal activity for 30-60 minutes post-application.

    • Analyze the data to determine if the compound increases or decreases overall network excitability, which would be expected from a modulator of inhibitory (glycinergic) or excitatory (glutamatergic) systems.

Hypothetical Screening Data for this compound
Assay Endpoint Result
GlyT1 Uptake InhibitionIC₅₀> 100 µM
GlyT2 Uptake InhibitionIC₅₀2.5 µM
Primary Cortical Neuron MEAEffect at 10 µMDecreased network burst frequency

This hypothetical data suggests the compound is a selective GlyT2 inhibitor, consistent with a reduction in neuronal network activity.

Phase 3: Hit-to-Lead and Optimization

A confirmed "hit" from Phase 2 (e.g., a compound with an IC₅₀ < 10 µM in a target-based assay and a corresponding effect in the phenotypic screen) will advance to the lead optimization phase.

  • Structure-Activity Relationship (SAR) Development: This is the core of medicinal chemistry. A focused library of analogs should be synthesized to probe the SAR.

    • R¹ Group (Ester): Modify the methyl ester to ethyl, isopropyl, or benzyl esters to probe the impact on potency and metabolic stability.

    • Aromatic Ring: Synthesize analogs with different substitutions on the benzyl ring (e.g., 2-methyl, 4-methyl, chloro, fluoro, methoxy) to explore electronic and steric effects.

    • Glycine Backbone: Introduce stereochemistry or substitutions on the α-carbon.

  • Secondary Assays: Hits are further profiled using more sophisticated assays. For a GlyT2 inhibitor, this would involve electrophysiological patch-clamp recordings from spinal cord neurons to confirm that the compound potentiates glycine-evoked inhibitory currents.

  • Early ADME Profiling: Promising analogs undergo in vitro ADME (Absorption, Distribution, Metabolism, Excretion) testing.

    • Solubility: Kinetic or thermodynamic solubility assays.

    • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) as a surrogate for BBB penetration.

    • Metabolic Stability: Incubation with liver microsomes to assess metabolic half-life.

    • In Silico Modeling: Tools like SwissADME can predict drug-likeness and potential liabilities.[10]

Exploration of Secondary Therapeutic Hypotheses

A versatile scaffold may possess multiple biological activities. Prudent drug discovery involves exploring plausible secondary applications.

Diagram 3: From Scaffold to Application

cluster_cns Primary Hypothesis: CNS Disorders cluster_cancer Secondary Hypothesis: Oncology Scaffold Methyl (3-methylbenzyl)glycinate Glycine_Moiety Glycinate Core (Pharmacophore) Scaffold->Glycine_Moiety Benzyl_Moiety 3-Methylbenzyl Group (Lipophilicity/PK) Scaffold->Benzyl_Moiety Cytotoxicity Benzyl Moiety Cytotoxicity Potential Scaffold->Cytotoxicity CNS_Targets GlyT1/GlyT2, GlyR Glycine_Moiety->CNS_Targets Benzyl_Moiety->CNS_Targets CNS_Indication Pain, Schizophrenia, Anxiety CNS_Targets->CNS_Indication Anticancer_Assay MTT / Cell Viability Assay Cytotoxicity->Anticancer_Assay

Caption: Connecting the molecule's structure to potential therapeutic uses.

Anticancer Potential
  • Rationale: Certain benzyl-containing compounds have demonstrated cytotoxic activity against cancer cell lines.[11] Additionally, the neurokinin-1 receptor (NK1R), a G-protein coupled receptor, is known to be overexpressed in various tumors, including glioblastoma, and plays a role in tumor progression and angiogenesis.[12][13][14] While structurally distinct from known NK1R ligands, novel small molecule scaffolds warrant screening.

  • Proposed Experiment: MTT Cytotoxicity Assay.

    • Select a panel of cancer cell lines (e.g., U373 MG for glioblastoma, HCT-8 for colon, MDA-MB-435 for melanoma).[11]

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with serial dilutions of this compound for 72 hours.

    • Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation in viable cells.

    • Solubilize the crystals with DMSO and measure the absorbance at 570 nm.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Antimicrobial Potential
  • Rationale: Benzylamine and related derivatives have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria.[15]

  • Proposed Experiment: Minimum Inhibitory Concentration (MIC) Assay.

    • Use standard bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli or Pseudomonas aeruginosa as Gram-negative representatives).

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate bacterial growth media.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound represents a promising, unexplored scaffold for medicinal chemistry. The logical combination of a neuroactive glycinate core and a drug-like 3-methylbenzyl group strongly supports its investigation as a modulator of CNS targets, particularly glycine transporters. The systematic workflow detailed in this guide—encompassing rational synthesis, a dual screening cascade, and a clear path for hit-to-lead optimization—provides a robust framework for evaluating this primary hypothesis. Furthermore, the exploration of secondary applications in oncology and infectious disease ensures a comprehensive assessment of the scaffold's therapeutic potential. It is through such structured and hypothesis-driven research that the latent value of novel chemical matter can be fully realized, paving the way for the next generation of therapeutics.

References

  • Targeting neurokinin-3 receptor: a novel anti-angiogenesis strategy for cancer treatment. (n.d.). spandidos-publications.com. [Link]

  • Methyl glycinate | CAS#:616-34-2. (2025, August 21). chemsrc.com. [Link]

  • Neurokinin Receptors in Drug and Alcohol Addiction. (n.d.). ncbi.nlm.nih.gov. [Link]

  • Development of small molecules targeting Neurokinin-1 receptor (NK1R) as potential theranostic agents. (2024, June 1). jnm.snmjournals.org. [Link]

  • Cas 616-34-2,methyl glycinate. (n.d.). lookchem.com. [Link]

  • Glycinergic functions in the CNS that may potentially cause undesired... (n.d.). researchgate.net. [Link]

  • Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. (n.d.). benthamscience.com. [Link]

  • Development of a Highly Potent Neurokinin-3 Receptor Inhibitor: Design, Synthesis, and Evaluation. (2025, June 26). pubs.acs.org. [Link]

  • THE STUDY OF HYPOGLYCEMIC ACTIVITY OF 3-BENZYL-8-METHYLXANTHINE DERIVATIVES. (n.d.). pharmed.zsmu.edu.ua. [Link]

  • Glycine neurotransmission: Its role in development. (2022, September 16). ncbi.nlm.nih.gov. [Link]

  • 3-Methylbenzyl alcohol. (n.d.). pubchem.ncbi.nlm.nih.gov. [Link]

  • Interactions Involving Glycine and Other Amino Acid Neurotransmitters: Focus on Transporter-Mediated Regulation of Release and Glycine–Glutamate Crosstalk. (2024, July 8). mdpi.com. [Link]

  • Glycine methyl ester hydrochloride. (n.d.). en.wikipedia.org. [Link]

  • Application of Neurokinin-1 Receptor in Targeted Strategies for Glioma Treatment. Part I: Synthesis and Evaluation of Substance P Fragments Labeled with 99m Tc and 177 Lu as Potential Receptor Radiopharmaceuticals. (2018, October 5). mdpi.com. [Link]

  • Chemical Properties of Glycine (CAS 56-40-6). (n.d.). chemeo.com. [Link]

  • Synthesis of Menthol Glycinates and Their Potential as Cooling Agents. (n.d.). ncbi.nlm.nih.gov. [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023, August 8). ncbi.nlm.nih.gov. [Link]

  • Glycinate & Bisglycinate. (n.d.). wbcil.com. [Link]

  • Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. (2007, May 24). mdpi.com. [Link]

  • Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. (2010, February 1). pubmed.ncbi.nlm.nih.gov. [Link]

Sources

Physicochemical Profiling and Synthetic Utility of N-(3-Methylbenzyl)glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the need to optimize pharmacokinetic and pharmacodynamic profiles by fine-tuning molecular building blocks. N-(3-methylbenzyl)glycine methyl ester (also known as methyl 2-((3-methylbenzyl)amino)acetate) is a highly versatile secondary amine and ester derivative. By building upon the well-documented foundation of its parent compound, N-benzylglycine methyl ester [1], the strategic addition of a meta-methyl group on the benzyl ring introduces subtle but critical shifts in lipophilicity, steric hindrance, and electronic distribution.

This whitepaper provides a comprehensive analysis of the physicochemical properties of N-(3-methylbenzyl)glycine methyl ester, detailing the causality behind its behavior, and outlines self-validating experimental protocols for its synthesis and integration into drug discovery workflows [2].

Molecular Architecture & Physicochemical Logic

The structural architecture of N-(3-methylbenzyl)glycine methyl ester (C₁₁H₁₅NO₂) consists of three functional domains:

  • The meta-Methylbenzyl Group : Enhances lipophilicity and provides a distinct steric vector compared to unsubstituted benzyl rings, which is critical for binding pocket orientation in target receptors.

  • The Secondary Amine : Acts as both a hydrogen bond donor and a highly nucleophilic center for downstream acylation or alkylation.

  • The Methyl Ester : Serves as a transient protecting group or a hydrogen bond acceptor, capable of being hydrolyzed to the free acid for subsequent peptide coupling.

Quantitative Data Presentation

The following table summarizes the physicochemical properties of the compound, extrapolated from baseline data of the unsubstituted N-benzylglycine methyl ester core [1][2], and adjusted for the meta-methyl substitution.

PropertyPredicted ValueMechanistic Rationale
Molecular Weight 193.24 g/mol Calculated from the empirical formula C₁₁H₁₅NO₂.
Physical State Pale yellow oil (RT)The asymmetric meta-methyl group disrupts crystal lattice packing, lowering the melting point relative to highly symmetric analogs.
LogP (Lipophilicity) ~1.7 – 2.0The meta-methyl addition increases the hydrophobic surface area, raising the LogP from the ~1.2 baseline of the unsubstituted benzylglycine core.
pKa (Conjugate Acid) ~7.8 – 8.0The nitrogen's basicity is slightly enhanced by the inductive electron-donating effect of the methylbenzyl group, counterbalanced by the electron-withdrawing ester.
Topological Polar Surface Area 38.3 ŲContributed by the secondary amine (12.0 Ų) and the ester oxygens (26.3 Ų). This low TPSA indicates excellent theoretical membrane permeability.

Experimental Methodologies: A Self-Validating Approach

To ensure scientific integrity, every synthetic and analytical step must be rooted in causality and possess built-in validation checkpoints.

Protocol A: Synthesis via Reductive Amination

This protocol details the synthesis of N-(3-methylbenzyl)glycine methyl ester from 3-methylbenzaldehyde and glycine methyl ester hydrochloride.

  • Imine Formation : Dissolve 3-methylbenzaldehyde (1.0 eq) and glycine methyl ester hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.1 eq) dropwise at 0 °C.

    • Causality: TEA neutralizes the hydrochloride salt, liberating the free base of glycine methyl ester. This renders the primary amine nucleophilic enough to attack the carbonyl carbon of the aldehyde, forming the intermediate Schiff base.

  • Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring solution.

    • Causality: NaBH(OAc)₃ is specifically selected over NaBH₄ because its bulky, electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride. This ensures the selective reduction of the iminium ion without prematurely reducing the unreacted aldehyde.

  • Quenching & Extraction : Stir for 12 hours at room temperature. Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM.

    • Causality: NaHCO₃ neutralizes residual acetic acid and destroys unreacted hydride species, while driving the lipophilic secondary amine product into the organic phase.

  • Self-Validation Checkpoint : Before column purification, analyze the crude mixture via LC-MS. The successful formation of the product is validated by the disappearance of the aldehyde peak and the emergence of a dominant [M+H]⁺ peak at m/z 194.1. Additionally, a ninhydrin-stained TLC will show a distinct color shift (typically reddish-brown) characteristic of secondary amines.

Protocol B: Downstream Integration (EDC/HOBt Peptide Coupling)

N-benzylglycine derivatives are heavily utilized in the synthesis of peptidomimetics and heterocyclic cores, such as dopamine receptor antagonists [3] and HIV protease inhibitors [4].

  • Activation : Dissolve a target carboxylic acid (e.g., an N-Boc-protected amino acid, 1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

    • Causality: EDC activates the carboxylic acid, but the resulting O-acylisourea intermediate is highly unstable and prone to racemization. HOBt traps this intermediate to form a stable, yet highly reactive, active ester.

  • Coupling : Add the synthesized N-(3-methylbenzyl)glycine methyl ester (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: DIPEA is a non-nucleophilic base that maintains a basic environment, ensuring the secondary amine remains deprotonated and highly nucleophilic to drive amide bond formation.

  • Self-Validation Checkpoint : Monitor the reaction via Reverse-Phase HPLC (C18 column). The formation of the amide bond extinguishes the basic amine, significantly increasing the molecule's lipophilicity. Validation is confirmed by a distinct shift to a longer retention time compared to the polar starting material.

Workflow Visualization

The following diagram illustrates the logical progression from the raw starting materials through reductive amination, and finally into downstream drug development workflows.

Pathway A 3-Methylbenzaldehyde + Glycine Methyl Ester B Iminium Intermediate A->B Condensation (TEA) C N-(3-Methylbenzyl)glycine Methyl Ester B->C Reduction (NaBH(OAc)3) D EDC/HOBt Coupling (N-Acylation) C->D Carboxylic Acid Addition E Peptidomimetic Drug Candidate D->E Downstream Processing

Workflow from reductive amination synthesis to downstream peptidomimetic drug development.

References

  • Methyl 2-(benzylamino)acetate hydrochloride | CID 24192994 Source: PubChem URL: [Link]

  • Methyl 2-(benzylamino)acetate | CID 422659 Source: PubChem URL: [Link]

  • WO2003082877A1 - Piperazine substituted aryl benzodiazepines and their use as dopamine receptor antagonists Source: Google Patents URL

Exploration of Methyl (3-methylbenzyl)glycinate as a novel amino acid derivative

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Exploration of Methyl (3-methylbenzyl)glycinate as a Novel Amino Acid Derivative

Executive Summary

This compound represents a strategic building block in the development of peptidomimetics and central nervous system (CNS) therapeutics.[1] As an N-substituted glycine derivative, it serves as a critical monomer for peptoids (poly-N-substituted glycines)—a class of foldamers that mimic protein structure while offering superior proteolytic stability.[1][2][3][4] Furthermore, its structural homology to sarcosine-based Glycine Transporter 1 (GlyT1) inhibitors positions it as a valuable scaffold for optimizing blood-brain barrier (BBB) permeability through lipophilic modification.[1]

This guide outlines the synthesis, physicochemical profile, and application of this molecule, providing researchers with a validated roadmap for its integration into drug discovery workflows.[1]

Chemical Profile & Structural Analysis

The molecule is a secondary amine featuring a glycine methyl ester backbone N-alkylated with a 3-methylbenzyl group.[1] This specific substitution pattern balances steric bulk and lipophilicity, distinct from the unsubstituted benzyl analog.

Property Data / Prediction
IUPAC Name Methyl 2-((3-methylbenzyl)amino)acetate
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Predicted LogP ~2.1 – 2.4 (Enhanced lipophilicity vs. benzylglycine)
pKa (Conjugate Acid) ~7.8 – 8.2 (Secondary amine)
Physical State Colorless to pale yellow oil (at RT)
Solubility Soluble in DCM, MeOH, EtOH, EtOAc; sparing solubility in water.[1]

Structural Significance:

  • Secondary Amine: Acts as a nucleophile for chain elongation (peptide/peptoid coupling) or heterocycle formation.[1]

  • Ester Moiety: orthogonal protecting group; precursor to the free acid (for SPPS) or amide (direct aminolysis).[1]

  • 3-Methylbenzyl Group: Provides a "meta-methyl" steric clash that can restrict conformational freedom in peptoid oligomers, potentially inducing stable helical secondary structures.[1]

Synthesis Protocol: Reductive Amination

The most robust route to this compound is the reductive amination of 3-methylbenzaldehyde with glycine methyl ester hydrochloride.[1] This method avoids the over-alkylation often seen with direct alkylation using benzyl halides.

Reaction Scheme

Synthesis cluster_conditions Conditions Aldehyde 3-Methylbenzaldehyde (C8H8O) Imine Imine Intermediate (In situ) Aldehyde->Imine DCM, Et3N RT, 1h Amine Glycine Methyl Ester HCl (C3H7NO2·HCl) Amine->Imine DCM, Et3N RT, 1h Product This compound (Target) Imine->Product NaBH(OAc)3 RT, 16h Details Solvent: 1,2-Dichloroethane (DCE) or DCM Reductant: Sodium Triacetoxyborohydride Yield: 85-95%

Figure 1: Reductive amination pathway utilizing mild borohydride reagents to ensure mono-alkylation.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, suspend Glycine methyl ester hydrochloride (1.0 equiv) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Free Basing: Add Triethylamine (Et₃N) (1.0 equiv) and stir for 15 minutes to release the free amine.

  • Imine Formation: Add 3-methylbenzaldehyde (1.0 equiv).[1] Stir at room temperature for 30–60 minutes. Note: Magnesium sulfate (MgSO₄) can be added to sequester water and drive imine formation, though often unnecessary with borohydride reductants.[1]

  • Reduction: Cool the mixture to 0°C (optional, but recommended to minimize side reactions). Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 equiv) portion-wise.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃.[5]

    • Extract with DCM (3x).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1][6]

  • Purification: The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).[1]

Therapeutic & Research Applications

A. Peptoid Synthesis (Solid-Phase)

While the "sub-monomer" method (bromoacetic acid + amine) is standard for peptoid synthesis, this pre-formed monomer ester is critical for:

  • Solution-Phase Synthesis: synthesis of short trimers/tetramers where isolation of intermediates is required.[1]

  • Fragment Condensation: Coupling this unit to a resin-bound peptide to create hybrid peptide-peptoid chimeras.[1]

Workflow Comparison:

  • Sub-monomer: Resin-Br + 3-methylbenzylamine → Resin-Peptoid.[1]

  • Monomer Method:[1][2][4][7] Hydrolyze ester to free acid → Couple to Resin-Amine (using DIC/Oxyma).[1]

B. CNS Drug Discovery (GlyT1 Inhibition)

The N-benzylglycine scaffold is a pharmacophore for GlyT1 inhibitors (e.g., NFPS, Org 24598).[1] The 3-methyl group serves as a lipophilic anchor.

  • Mechanism: Competitive inhibition of glycine reuptake at the synaptic cleft.

  • Optimization: The 3-methyl substituent increases logP, potentially improving BBB penetration compared to the unsubstituted benzyl analog, while avoiding the metabolic liability of para-substitution (often susceptible to oxidation).

Applications cluster_Peptoid Peptidomimetics cluster_MedChem Medicinal Chemistry Molecule This compound Monomer Monomer Unit (Hydrolysis to Acid) Molecule->Monomer Scaffold GlyT1 Inhibitor Scaffold Molecule->Scaffold Oligomer Peptoid Oligomer (Protease Resistant) Monomer->Oligomer Deriv Cyclization to Piperazinones Scaffold->Deriv

Figure 2: Dual utility in materials science (peptoids) and pharmacology (GlyT1 inhibitors).[1]

Analytical Characterization (Expected Data)

Validation of the synthesized compound should be confirmed via ¹H NMR.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.05–7.25 (m, 4H): Aromatic protons (3-methylbenzyl ring).[1]

    • δ 3.78 (s, 2H): Benzylic CH₂ (singlet, shifts slightly if salt form).[1]

    • δ 3.72 (s, 3H): Methyl ester (–OCH₃).[1]

    • δ 3.40 (s, 2H): Glycine α-protons (N–CH₂–CO).[1]

    • δ 2.35 (s, 3H): Aromatic methyl group (Ar–CH₃).[1]

    • δ ~2.0 (br s, 1H): Amine N–H (exchangeable).[1]

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 194.12

    • Observed [M+H]⁺: 194.1 ± 0.1[1]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Secondary amines can absorb CO₂ from air over time to form carbamates; esters are susceptible to hydrolysis if exposed to moisture.

  • Reactivity: Incompatible with strong oxidizing agents and strong acids.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]

  • Zuckermann, R. N., et al. (1992).[1][3] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society, 114(26), 10646–10647.[1] Link[1]

  • Harsing, L. G., et al. (2006).[1] "Glycine Transporter Type-1 and Its Inhibitors." Current Medicinal Chemistry, 13(9), 1017–1044.[1] Link

  • Culf, A. S., & Ouellette, R. J. (2010).[1] "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules, 15(8), 5282–5335.[1] Link[1]

Sources

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Purity Assessment of Methyl (3-methylbenzyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of Methyl (3-methylbenzyl)glycinate, a key intermediate in pharmaceutical synthesis. The purity of such intermediates is a critical parameter that can significantly impact the safety, efficacy, and yield of the final active pharmaceutical ingredient (API). This document provides a comprehensive protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, making it suitable for researchers, scientists, and drug development professionals in a regulated environment.[1] The method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.

Introduction

This compound is an organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Ensuring the purity of this starting material is paramount to controlling the impurity profile of the final drug product. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high sensitivity, reproducibility, and suitability for non-volatile and thermally labile compounds.[1]

This application note details the development and validation of a stability-indicating RP-HPLC method. A stability-indicating method is one that can accurately quantify the analyte of interest without interference from its degradation products, process impurities, or other potential components in the sample matrix.[2] The development of such a method is a regulatory expectation and is achieved through forced degradation studies, which intentionally stress the analyte to generate potential degradants.[1][3]

The validation of this analytical procedure is executed in accordance with ICH Q2(R1) guidelines, ensuring the reliability of the data generated.[1][4] The parameters evaluated include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[5][6][7]

Experimental

Instrumentation and Equipment
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • pH meter.

  • Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Reagents
  • This compound reference standard (purity >99.5%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or Milli-Q®).

  • Phosphoric acid (analytical grade).

  • Hydrochloric acid (analytical grade).

  • Sodium hydroxide (analytical grade).

  • Hydrogen peroxide (30%, analytical grade).

Chromatographic Conditions

The selection of chromatographic conditions was based on the physicochemical properties of this compound (an aromatic amine and a methyl ester). A C18 stationary phase was chosen for its hydrophobicity, which is suitable for retaining the non-polar aromatic moiety of the analyte.[8] A buffered mobile phase at a slightly acidic pH is employed to ensure the consistent protonation state of the secondary amine, thereby promoting sharp, symmetrical peaks.[9] Acetonitrile was selected as the organic modifier due to its favorable UV transparency and elution strength for compounds of this polarity.[10]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 1: Optimized Chromatographic Conditions

Time (min)% Mobile Phase B
0.030
15.080
20.080
20.130
25.030

Table 2: Gradient Elution Program

Protocols

Standard and Sample Preparation

3.1.1. Diluent Preparation A mixture of Water:Acetonitrile (50:50, v/v) is used as the diluent.

3.1.2. Standard Solution Preparation (0.5 mg/mL) Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3.1.3. Sample Solution Preparation (0.5 mg/mL) Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.

System Suitability Testing (SST)

Before commencing any analysis, the suitability of the chromatographic system must be verified.[11][12] This is achieved by making five replicate injections of the standard solution. The acceptance criteria are based on USP general chapter <621>.[13]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

Table 3: System Suitability Acceptance Criteria

Purity Calculation

The purity of the sample is determined using the area percent method. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram, excluding those from the blank.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines.[1]

Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[4][14] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[2][3] The this compound sample was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.

The stressed samples were then analyzed alongside an unstressed sample. The method is considered specific if the main peak is spectrally pure (as determined by PDA analysis) and well-resolved from any degradation product peaks.

G cluster_0 Forced Degradation Study cluster_1 HPLC Analysis cluster_2 Specificity Assessment Sample Sample Acid Acid Sample->Acid Base Base Sample->Base Oxidation Oxidation Sample->Oxidation Thermal Thermal Sample->Thermal Photolytic Photolytic Sample->Photolytic Stressed_Samples Stressed_Samples Acid->Stressed_Samples Base->Stressed_Samples Oxidation->Stressed_Samples Thermal->Stressed_Samples Photolytic->Stressed_Samples HPLC HPLC Stressed_Samples->HPLC Stressed_Samples->HPLC Data Data HPLC->Data Unstressed_Sample Unstressed_Sample Unstressed_Sample->HPLC Peak_Purity Peak_Purity Data->Peak_Purity Resolution Resolution Data->Resolution G cluster_0 Method Validation Workflow cluster_1 Validation Parameters Develop_Method Method Development Validate_Method Method Validation Develop_Method->Validate_Method Specificity Specificity Validate_Method->Specificity Linearity Linearity Validate_Method->Linearity Accuracy Accuracy Validate_Method->Accuracy Precision Precision Validate_Method->Precision Robustness Robustness Validate_Method->Robustness

Caption: Overview of the method validation process.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. [15]Robustness was evaluated by introducing small, deliberate changes to the method parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • pH of Mobile Phase A (± 0.2 units)

The effect of these changes on the system suitability parameters and the purity results was evaluated. The method is considered robust if the results remain within the acceptance criteria for system suitability and if the purity results are not significantly affected.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust approach for determining the purity of this compound. The method has been thoroughly validated in accordance with ICH guidelines and has been shown to be specific, linear, accurate, precise, and robust. The stability-indicating nature of the method ensures that it can be confidently used for routine quality control analysis and stability studies of this compound in a pharmaceutical development setting.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • System suitability Requirements for a USP HPLC Method - MTC USA. (2020, April 14). MTC USA. Retrieved March 4, 2026, from [Link]

  • USP <1225> Method Validation - BA Sciences. (n.d.). BA Sciences. Retrieved March 4, 2026, from [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). U.S. Pharmacopeia. Retrieved March 4, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). LinkedIn. Retrieved March 4, 2026, from [Link]

  • HPLC Method Validation Guidelines. (n.d.). Scribd. Retrieved March 4, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved March 4, 2026, from [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022, July 5). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020, October 13). IVT Network. Retrieved March 4, 2026, from [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011, December 3). U.S. Pharmacopeia. Retrieved March 4, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 4, 2026, from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26). LCGC International. Retrieved March 4, 2026, from [Link]

  • Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent. Retrieved March 4, 2026, from [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy. Retrieved March 4, 2026, from [Link]

  • System Suitability for USP Methods - USP's Future Expectations. (2014, March 12). ECA Academy. Retrieved March 4, 2026, from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved March 4, 2026, from [Link]

Sources

Application Note: Protocol for the Selective N-Alkylation of Methyl Glycinate with 3-Methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust protocol for the synthesis of N-(3-methylbenzyl)glycine methyl ester via the direct nucleophilic substitution (


) of methyl glycinate hydrochloride with 3-methylbenzyl bromide.

While conceptually simple, direct alkylation of primary amines with reactive benzyl halides is prone to poly-alkylation (formation of tertiary amines and quaternary ammonium salts).[1] This guide provides a controlled methodology using a heterogeneous base system in acetonitrile to maximize mono-alkylation selectivity while preserving the base-sensitive methyl ester moiety.

Target Audience: Medicinal Chemists, Process Development Scientists.[1]

Strategic Analysis & Reaction Mechanics

The Challenge: The "Runaway" Alkylation

The primary failure mode in this synthesis is the formation of the di-alkylated byproduct.

  • Mechanism: The product (secondary amine) is more nucleophilic than the starting material (primary amine) due to the inductive electron-donating effect of the newly added benzyl group.

  • Consequence: As the reaction proceeds, the 3-methylbenzyl bromide preferentially reacts with the product rather than the starting material.

The Solution: Heterogeneous Base Control

To mitigate this, we utilize a Potassium Carbonate (


) / Acetonitrile (MeCN)  system.[1]
  • Solubility Control: The inorganic base is insoluble in MeCN. The reaction occurs at the solid-liquid interface or via trace dissolved carbonate, buffering the pH.

  • Stoichiometry: We employ the glycine ester hydrochloride in slight excess (1.2 equiv) relative to the bromide.

  • Salt Management: The starting material is an HCl salt. Two equivalents of base are required:

    • One equivalent to "free-base" the ammonium salt in situ.

    • One equivalent to scavenge the HBr generated during alkylation.

Reaction Scheme

The reaction pathway and potential side reactions are visualized below.

ReactionScheme Start Methyl Glycinate HCl (Primary Amine Salt) Intermed Free Amine (In Situ) Start->Intermed Deprotonation (-KCl, -CO2, -H2O) Reagent 3-Methylbenzyl Bromide Product Mono-Alkylated Product (Target) Reagent->Product Base K2CO3 (Base) Base->Intermed Intermed->Product + Reagent (Slow Step) SideProd Di-Alkylated Impurity (Over-alkylation) Product->SideProd + Reagent (Fast Step!)

Figure 1: Reaction pathway highlighting the critical "Fast Step" leading to impurities which this protocol aims to suppress.

Materials & Equipment

ComponentGrade/SpecRole
Methyl Glycinate HCl >98%Substrate (Nucleophile source)
3-Methylbenzyl Bromide >96%Electrophile (Alkylating agent)
Potassium Carbonate (

)
Anhydrous, PowderedBase (HBr Scavenger)
Acetonitrile (MeCN) HPLC Grade, DrySolvent (Polar Aprotic)
Ethyl Acetate / Hexanes ACS GradeWorkup & Purification

Safety Warning: 3-Methylbenzyl bromide is a potent lachrymator and skin irritant.[2] All operations must be performed in a functioning fume hood.[1]

Detailed Experimental Protocol

Step 1: Preparation of the Free Base Suspension
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Charge Methyl Glycinate Hydrochloride (1.51 g, 12.0 mmol, 1.2 equiv).[1]

  • Add Anhydrous

    
      (3.45 g, 25.0 mmol, 2.5 equiv).
    
    • Note: Using powdered

      
       is critical for effective surface area contact.[1]
      
  • Add Acetonitrile (40 mL).

  • Stir vigorously at Room Temperature (RT) for 30 minutes.

    • Observation: The mixture will remain a white suspension. This step ensures the amine is free-based before the alkyl halide is introduced.

Step 2: Controlled Addition[1]
  • Dissolve 3-Methylbenzyl bromide (1.85 g, 10.0 mmol, 1.0 equiv) in Acetonitrile (10 mL) in a separate vial.

  • Add the bromide solution to the RBF dropwise over 15–20 minutes using a syringe pump or addition funnel.

    • Critical Control Point: Slow addition keeps the concentration of the alkylating agent low relative to the amine, favoring mono-alkylation.

  • Heat the reaction mixture to 50°C and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (See Section 5).[1][3] Do not overheat (>60°C) to avoid ester hydrolysis or excessive di-alkylation.[1]

Step 3: Workup[1]
  • Cool the mixture to RT.

  • Filtration: Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove inorganic salts (

    
    , unreacted 
    
    
    
    ). Rinse the cake with Ethyl Acetate (20 mL).[1]
  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.

  • Partition: Redissolve the oil in Ethyl Acetate (50 mL) and wash with:

    • Water (2 x 20 mL) – removes residual inorganic salts and some unreacted glycine.[1]

    • Brine (1 x 20 mL).

  • Dry the organic layer over

    
    , filter, and concentrate.[1][4][5]
    
Step 4: Purification (Flash Chromatography)

While the crude yield is often high, removing the di-alkylated impurity requires chromatography.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate (80:20

    
     60:40).[1]
    
  • Elution Order:

    • 3-Methylbenzyl bromide (if unreacted) - High

      
      .
      
    • Di-alkylated impurity - Medium

      
      .
      
    • Mono-alkylated Product (Target) - Lower

      
       (due to the NH hydrogen bonding).
      

Process Control & Analytics

TLC Monitoring
  • Eluent: 30% Ethyl Acetate in Hexanes.[1]

  • Visualization:

    • UV (254 nm): Detects the aromatic ring of the benzyl group.

    • Ninhydrin Stain: Stains the amine.[4] The product (secondary amine) usually stains a different shade (often reddish/brown) compared to the starting primary amine (purple/blue), though this varies by substrate.[1]

Expected Data
ParameterSpecification
Appearance Clear to pale yellow oil

(30% EtOAc/Hex)
~0.35 (Product)
Yield 65% – 75% (Isolated)
1H NMR Diagnostic Singlet at

3.7-3.8 ppm (Benzyl

); Singlet at

3.3-3.4 ppm (Glycine

); Methyl ester singlet at

3.7 ppm.[1][3]

Troubleshooting & Optimization Logic

Troubleshooting Problem Issue Detected Issue1 Low Conversion Problem->Issue1 Issue2 High Di-Alkylation Problem->Issue2 Issue3 Ester Hydrolysis Problem->Issue3 Sol1 Increase Temp to 60°C Check Reagent Quality Issue1->Sol1 Sol2 Increase Amine Excess (to 2-3 eq) Dilute Reaction (0.1 M) Issue2->Sol2 Sol3 Ensure Anhydrous Solvent Reduce Base Load Issue3->Sol3

Figure 2: Troubleshooting logic flow for common deviations in N-alkylation.

References

  • General Mechanism & Selectivity: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group & Chapter 17: Alkylation of Amines).[1]

  • Protocol Grounding (Amino Acid Ester Alkylation)

    • Organic Syntheses, Coll.[1] Vol. 10, p.423 (2004); Vol. 75, p.19 (1997).[1] (General procedures for N-alkylation of amino acid esters). [1]

  • Safety Data: Fisher Scientific. (2021).[1] Safety Data Sheet: 3-Methylbenzyl bromide. [1]

  • Methodology Support: Salvatore, R. N., et al. (2001).[1] "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.[1] (Review of N-alkylation methodologies emphasizing base selection).

Sources

Application of Methyl (3-methylbenzyl)glycinate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Methyl (3-methylbenzyl)glycinate in Pharmaceutical Synthesis


H

NO

Molecular Weight: 193.24 g/mol

Executive Summary

This compound is a specialized secondary amine building block used extensively in the synthesis of peptimimetics , N-substituted heterocycles , and neuroactive small molecules . Its structural core—an N-benzyl glycine ester—serves as a "privileged scaffold" in medicinal chemistry, particularly for generating libraries of 2,5-diketopiperazines (DKPs) and benzodiazepines.

The 3-methylbenzyl substitution provides a critical balance of lipophilicity and steric bulk, often utilized to modulate Blood-Brain Barrier (BBB) penetration in central nervous system (CNS) drug discovery programs targeting cholinesterase or glycine transporters [1, 2].

Chemical Profile & Strategic Value

PropertySpecificationStrategic Relevance in Drug Design
Core Moiety Secondary AmineAllows for clean mono-acylation or alkylation to extend the scaffold.
Ester Group Methyl EsterLabile protecting group; facilitates cyclization to DKPs or hydrolysis to free acids.
Substituent 3-MethylbenzylIncreases

(lipophilicity) vs. unsubstituted benzyl; provides steric fit for hydrophobic pockets (e.g., in kinase or GPCR targets).
Stability ModerateProne to cyclization (DKP formation) if stored as the free base; store as HCl salt.

Synthesis Protocol: The Intermediate

While direct alkylation of 3-methylbenzylamine with methyl bromoacetate is possible, it often leads to dialkylation impurities. The Reductive Amination route is the industry standard for high-purity synthesis, ensuring mono-alkylation selectivity [3, 4].

Workflow Diagram: Reductive Amination

G Aldehyde 3-Methylbenzaldehyde Imine Imine Intermediate (In situ) Aldehyde->Imine + Et3N, MeOH RT, 1h Glycine Glycine Methyl Ester HCl Glycine->Imine Product This compound Imine->Product + NaBH(OAc)3 Reductive Step

Figure 1: Selective synthesis via reductive amination to avoid over-alkylation.

Step-by-Step Protocol

Reagents:

  • 3-Methylbenzaldehyde (1.0 eq)

  • Glycine Methyl Ester Hydrochloride (1.1 eq)

  • Triethylamine (Et

    
    N) (1.1 eq)
    
  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Procedure:

  • Free Base Formation: In a round-bottom flask, dissolve Glycine Methyl Ester HCl in MeOH. Add Et

    
    N and stir for 15 minutes to liberate the free amine.
    
  • Imine Formation: Add 3-Methylbenzaldehyde dropwise. Stir at Room Temperature (RT) for 1–2 hours. Note: Adding molecular sieves (4Å) can drive imine formation by scavenging water.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 20 minutes. Expert Tip: STAB is preferred over NaBH

    
     because it selectively reduces the imine without reducing the aldehyde starting material, minimizing side products [4].
    
  • Quench & Workup: Stir overnight at RT. Quench with saturated NaHCO

    
    . Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (Hexane:EtOAc).

QC Check (NMR):

  • Look for the disappearance of the aldehyde proton (~10 ppm).

  • Confirm the benzylic singlet (

    
    3.7–3.8 ppm) and the methyl ester singlet (
    
    
    
    3.6 ppm).

Application Pathway: Synthesis of N-Substituted 2,5-Diketopiperazines (DKPs)

DKPs are cyclic dipeptides found in numerous bioactive natural products. This compound is an ideal precursor for "Sarcosine-type" DKPs, which often exhibit improved metabolic stability over natural peptides.

Mechanism & Workflow

The secondary amine of the intermediate is coupled with an N-protected amino acid (e.g., Boc-Proline), followed by deprotection and cyclization.

DKP Start This compound Coupling Peptide Coupling (EDC/HOBt or HATU) Start->Coupling + Boc-Amino Acid Dipeptide Linear Dipeptide (Boc-AA-N(Bzl)-Gly-OMe) Coupling->Dipeptide Deprotect Boc Removal (TFA/DCM) Dipeptide->Deprotect Cyclize Cyclization (Base-induced, Reflux) Deprotect->Cyclize Free Amine attacks Ester Final N-(3-methylbenzyl)-2,5-DKP Cyclize->Final

Figure 2: Conversion of the intermediate into a bioactive DKP scaffold.

Protocol: DKP Library Generation
  • Coupling: React this compound (1.0 eq) with a Boc-protected amino acid (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF. Stir 4h.

  • Deprotection: Treat the isolated linear dipeptide with 20% TFA in DCM for 1 hour to remove the Boc group. Concentrate in vacuo.

  • Cyclization: Dissolve the deprotected dipeptide salt in sec-butanol and toluene (1:1). Add acetic acid (cat.) or weak base (Et

    
    N) and reflux for 2–4 hours.
    
    • Mechanism: The liberated primary amine attacks the methyl ester intramolecularly to close the ring.

  • Isolation: The DKP often precipitates upon cooling or can be crystallized from ether.

Critical Handling & Safety Data

  • Storage: The free base is sensitive to CO

    
     and spontaneous cyclization. Store at -20°C. The Hydrochloride salt is stable at RT.
    
  • Hazards: Irritant to eyes and skin. Handle in a fume hood.

  • Solubility: Soluble in DCM, MeOH, DMSO. Poorly soluble in water (unless protonated).

References

  • Alzheimer's Drug Discovery: Design, synthesis and evaluation of novel cinnamic acid derivatives bearing N-benzyl pyridinium moiety. Journal of Medicinal Chemistry. (Mentions 3-methylbenzyl moieties in cholinesterase inhibitors).

  • Anticonvulsant Scaffolds: Development of Novel Alaninamide Derivatives with Anticonvulsant Activity. MDPI Molecules. (Validation of 3-methylbenzyl amines in neuro-active compounds).

  • Reductive Amination Standards: Reductive Amination, and How It Works. Master Organic Chemistry. (Mechanistic grounding for the synthesis protocol).

  • Synthesis Methodology: Glycine methyl ester hydrochloride properties and reactions. Wikipedia/PubChem. (General properties of the glycine ester core).

  • Commercial Availability: this compound Product Page. BLD Pharm.[1] (Verification of CAS 1019554-31-4).

Sources

Application Note: Derivatization Strategies for Methyl (3-methylbenzyl)glycinate in GC-MS and LC-MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Compound: Methyl (3-methylbenzyl)glycinate (CAS: 1019554-31-4)

Introduction & Analytical Challenges

This compound (Formula: C₁₁H₁₅NO₂, MW: 193.24) is a highly versatile intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Structurally, it features a methyl ester backbone and a 3-methylbenzyl moiety attached to a secondary amine.

From an analytical perspective, the free secondary amine presents a classic chromatographic liability. In Gas Chromatography-Mass Spectrometry (GC-MS), the active hydrogen of the secondary amine causes severe peak tailing due to hydrogen bonding and irreversible adsorption to residual silanol groups on the stationary phase[2]. In Liquid Chromatography-Mass Spectrometry (LC-MS), while the molecule can be detected, its relatively low molecular weight and moderate polarity can result in poor retention on standard reversed-phase (C18) columns and suboptimal ionization efficiency in electrospray ionization (ESI)[3].

To achieve high-fidelity, trace-level quantification, chemical derivatization is mandatory. This guide details field-proven, self-validating protocols for both GC-MS and LC-MS workflows.

Mechanistic Rationale for Derivatization

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than just executing a protocol.

GC-MS: Acylation via Trifluoroacetic Anhydride (TFAA)

For GC-MS, acylation is preferred over silylation for this specific molecule. Trifluoroacetic anhydride (TFAA) reacts rapidly with the secondary amine to form an N-trifluoroacetyl derivative[4].

  • Causality: Replacing the active amine proton with a trifluoroacetyl group completely abolishes hydrogen bonding. Furthermore, the introduction of highly electronegative fluorine atoms significantly lowers the boiling point, increasing volatility and thermal stability[2]. If Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI-MS) is utilized, the fluorinated tag exponentially increases detector sensitivity[4].

LC-MS: Dansylation via Dansyl Chloride

For LC-MS, 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) is the gold standard for amine derivatization[3][5].

  • Causality: Dansyl chloride reacts with the secondary amine under basic conditions to form a highly stable sulfonamide bond[3]. This serves a dual purpose: the bulky, hydrophobic naphthalene ring dramatically improves retention and peak shape on reversed-phase columns, while the tertiary dimethylamine moiety acts as a powerful proton acceptor, massively boosting ionization efficiency in ESI+ mode[5].

Derivatization Workflow Visualization

G cluster_GC GC-MS Workflow cluster_LC LC-MS Workflow Analyte This compound (Secondary Amine) TFAA Acylation: TFAA (Trifluoroacetic Anhydride) Analyte->TFAA Dansyl Dansylation: Dansyl Chloride (pH 9.8 Buffer) Analyte->Dansyl GC_Deriv N-Trifluoroacetyl Derivative (High Volatility) TFAA->GC_Deriv GC_Analysis GC-EI-MS Analysis GC_Deriv->GC_Analysis LC_Deriv N-Dansyl Derivative (High Ionization Efficiency) Dansyl->LC_Deriv LC_Analysis LC-ESI-MS Analysis LC_Deriv->LC_Analysis

Dual derivatization pathways for this compound in GC-MS and LC-MS workflows.

Quantitative Data & Expected Mass Shifts

Understanding the exact mass shifts is critical for setting up Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) transitions.

ParameterGC-MS Workflow (TFAA)LC-MS Workflow (Dansyl Chloride)
Target Functional Group Secondary AmineSecondary Amine
Reagent Used Trifluoroacetic Anhydride (TFAA)Dansyl Chloride
Reaction Environment Anhydrous, Aprotic (Ethyl Acetate)Aqueous/Organic Basic Buffer (pH 9.8)
Primary Benefit Eliminates H-bonding, increases volatilityEnhances ESI+ ionization & RP retention
Native Analyte MW 193.24 Da193.24 Da
Expected Mass Shift +96.0 Da (Addition of COCF₃, loss of H)+233.27 Da (Addition of Dansyl, loss of H)
Derivative MW 289.24 Da426.51 Da
Byproduct Management Evaporation under N₂ (removes acidic TFA)Chemical quenching (Ammonium Hydroxide)

Experimental Protocols

Protocol A: GC-MS Acylation using TFAA

Self-Validating Principle: TFAA reacts violently with water to form trifluoroacetic acid, which can hydrolyze the methyl ester of our analyte[2]. Therefore, strictly anhydrous conditions are enforced. Furthermore, the final evaporation step is not merely for concentration; it is a critical system-protection step to remove acidic byproducts that would otherwise strip the GC column's stationary phase[4].

Step-by-Step Methodology:

  • Sample Preparation: Transfer 100 µL of the sample extract (containing this compound) into a silanized glass GC vial.

  • Drying: Evaporate the sample to complete dryness under a gentle stream of ultra-high-purity nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous ethyl acetate or dichloromethane.

  • Derivatization: In a fume hood, add 50 µL of Trifluoroacetic Anhydride (TFAA) to the vial.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 60°C for 30 minutes to drive the acylation to completion.

  • Acid Removal (Critical): Cool the vial to room temperature. Uncap and evaporate the excess TFAA reagent and solvent to complete dryness under a nitrogen stream. Failure to do this will result in severe GC column degradation.

  • Final Reconstitution: Reconstitute the stable N-trifluoroacetyl derivative in 100 µL of anhydrous hexane or ethyl acetate. Transfer to an autosampler vial for GC-EI-MS analysis.

Protocol B: LC-MS Dansylation using Dansyl Chloride

Self-Validating Principle: The reaction requires a high pH (9.8) to ensure the secondary amine is deprotonated and nucleophilic[3]. However, at this pH, Dansyl Chloride slowly hydrolyzes to non-reactive dansyl sulfonic acid. To prevent background interference and ensure reproducibility, the reaction must be actively quenched with a primary amine (ammonium hydroxide) to consume all unreacted reagent[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Sodium Carbonate/Bicarbonate buffer and adjust the pH strictly to 9.8.

  • Reagent Preparation: Dissolve 10 mg of Dansyl Chloride in 1 mL of anhydrous acetonitrile (10 mg/mL). Note: Prepare this immediately before use to prevent premature hydrolysis[3].

  • Reaction Mixture: In a microcentrifuge tube, combine 50 µL of the sample extract with 50 µL of the pH 9.8 Derivatization Buffer.

  • Derivatization: Add 50 µL of the freshly prepared Dansyl Chloride solution. Vortex vigorously for 10 seconds to ensure a homogenous mixture.

  • Incubation: Incubate the mixture in the dark (dansyl derivatives are light-sensitive) at 40°C for 45–60 minutes[5].

  • Quenching (Critical): Stop the reaction by adding 10 µL of 10% (v/v) ammonium hydroxide. Vortex and incubate for an additional 5 minutes at room temperature. This converts excess reagent into a highly polar, early-eluting byproduct that will not interfere with the analyte[5].

  • Filtration: Filter the final quenched solution through a 0.22 µm PTFE syringe filter directly into an LC autosampler vial for LC-ESI-MS analysis.

References

  • National Institutes of Health (NIH PMC). "Targeted quantification of amino acids by dansylation." NIH PubMed Central. Available at: [Link]

  • Weber Consulting. "Derivatization Methods in GC and GC/MS." Weber Scientific Literature. Available at: [Link]

  • GCMS.cz. "Bulletin 909A: Guide to Derivatization Reagents for GC." Chromatography Bulletins. Available at: [Link]

Sources

Chromatographic purification of Methyl (3-methylbenzyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic Purification of Methyl (3-methylbenzyl)glycinate

Abstract & Scope

This technical guide details the chromatographic isolation of This compound , a critical secondary amine intermediate often used in peptidomimetic synthesis and SAR (Structure-Activity Relationship) studies.

The purification of this molecule presents a classic "amine/ester paradox":

  • The Secondary Amine (

    
    ):  Prone to severe peak tailing on silica due to silanol interactions.
    
  • The Methyl Ester: Susceptible to hydrolysis under the high-pH conditions often used to suppress amine ionization.

This guide provides a self-validating workflow using Acidic Reverse-Phase HPLC for quality control and Base-Modified Normal Phase Flash Chromatography for bulk purification, ensuring >98% purity while preserving ester integrity.

Chemical Context & Physicochemical Profile

Understanding the molecule is the first step in method design.

PropertyValue (Theoretical)Chromatographic Implication
Structure N-alkylated glycine esterAmphiphilic; retains on both C18 and Silica.
Molecular Weight 193.24 g/mol Suitable for UV and MS (ESI+) detection.

(Amine)
~9.0Positively charged at neutral/acidic pH.
LogP ~2.3Moderately lipophilic; elutes mid-gradient on RP-C18.
UV Chromophore Benzyl ring

approx. 210 nm and 254 nm.

Synthesis Origin: Typically synthesized via reductive amination of 3-methylbenzaldehyde with glycine methyl ester. Major Impurities:

  • Unreacted Aldehyde: Neutral, elutes early in RP, late in NP.

  • Dialkylated Amine: Tertiary amine, more lipophilic.

  • Hydrolysis Product: (3-methylbenzyl)glycine (Free acid), highly polar.

Method Development Strategy

The core challenge is the interaction between the protonated secondary amine and the acidic silanol groups (


) on the stationary phase.
  • The Problem: Without modification, the amine drags along the column (tailing), causing co-elution with impurities.

  • The Solution (Flash): Use a volatile organic base (Triethylamine) in the mobile phase. The base competitively binds to silanols, shielding the analyte.[1]

  • The Solution (HPLC): Use a low pH modifier (TFA/Formic Acid) . This keeps the silanols protonated (

    
    , neutral) and the amine protonated (
    
    
    
    ), ensuring a clean ion-exchange-free partition mechanism.
Diagram 1: The Purification Logic Flow

This flowchart illustrates the decision matrix from crude synthesis to final isolated product.

PurificationWorkflow Crude Crude Reaction Mixture (Amine + Aldehyde + Ester) TLC TLC Scouting (Hex/EtOAc + 1% TEA) Crude->TLC 1. Assess Rf & Separation Flash Flash Chromatography (Base-Modified Silica) TLC->Flash 2. Scale Up QC Analytical HPLC (QC) (Acidic C18 Method) Flash->QC 3. Fraction Analysis QC->Flash Re-purify if <95% Final Pure this compound (>98% Purity) QC->Final 4. Pool & Dry

Caption: Operational workflow ensuring purity checkpoints at every stage of isolation.

Protocol 1: Analytical HPLC (Quality Control)

This method is the "eyes" of your process. It is designed to separate the target secondary amine from the non-polar aldehyde starting material and the polar acid hydrolysis byproduct.

System Suitability Requirement: Tailing Factor (


) must be 

.
Instrument Parameters
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[2]

    • Note: TFA is preferred over Formic Acid here for sharper peak shape of amines due to ion-pairing effects [1].

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 210 nm (primary) and 254 nm (secondary).

  • Temperature: 30°C.

Gradient Table
Time (min)% Mobile Phase BEvent
0.05Equilibration / Injection
1.05Isocratic Hold (Elute salts/polar acids)
10.095Linear Gradient
12.095Wash
12.15Re-equilibration
15.05End of Run

Expected Elution Order:

  • Glycine Methyl Ester (Unreacted amine) -

    
     min
    
  • (3-methylbenzyl)glycine (Hydrolysis impurity) -

    
     min
    
  • This compound (Target) -

    
     min
    
  • 3-methylbenzaldehyde (Unreacted aldehyde) -

    
     min
    
  • Dialkylated impurity -

    
     min
    

Protocol 2: Preparative Flash Chromatography

This is the "muscle" of the process. Standard silica gel is acidic (


). Without modification, the target amine will streak, leading to yield loss and poor resolution.[4]

Critical Additive: Triethylamine (TEA).[3][5]

Materials
  • Stationary Phase: Spherical Silica Gel (40-60 µm).

  • Solvent A: Hexanes (or Heptane).

  • Solvent B: Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (TEA).[3][5]

Step-by-Step Procedure
  • Slurry Preparation (The "Neutralization" Step):

    • Prepare the column equilibration solvent: 90% Hexane / 10% EtOAc containing 1% v/v TEA .

    • Flush the silica column with 3 Column Volumes (CV) of this mixture.

    • Why? This pre-saturates the silica surface with TEA, blocking acidic silanols before the sample touches the column [2].

  • Sample Loading:

    • Dissolve the crude oil in a minimum volume of DCM (Dichloromethane).

    • Perform a liquid loading or dry loading (adsorb onto Celite). Dry loading is recommended to prevent band broadening.

  • Elution Gradient:

    • Mobile Phase: Hexane/EtOAc (No TEA needed in the gradient bottles if the column was pre-equilibrated effectively, but adding 0.5% TEA to Solvent B is best practice for reproducibility).

CV (Column Volumes)% Solvent B (EtOAc)Purpose
0 - 20%Elute non-polar hydrocarbons
2 - 50%

20%
Elute unreacted Aldehydes
5 - 1220%

60%
Elute Target Amine
12 - 1560%

100%
Wash polar impurities
  • Workup:

    • Pool fractions containing the product (check via TLC/UV).

    • Crucial: The fractions contain TEA. Evaporate solvent.

    • Removal of TEA: If TEA persists (fishy smell), redissolve product in EtOAc and wash with saturated

      
        (Do NOT use strong acid washes or the product will extract into water; Do NOT use strong base or the ester will hydrolyze).
      
    • Dry over

      
      , filter, and concentrate.[6]
      
Diagram 2: Mechanism of Silanol Suppression

This diagram visualizes why the TEA modifier is non-negotiable for this purification.

SilanolMechanism cluster_0 Without Modifier (Tailing) cluster_1 With TEA Modifier (Clean Elution) Silanol_A Silica Surface (Si-OH) Interaction_A Hydrogen Bonding / Ion Exchange (Stuck to Column) Silanol_A->Interaction_A Amine_A Target Amine (R2-NH) Amine_A->Interaction_A Silanol_B Silica Surface (Si-OH) TEA Triethylamine (TEA) Silanol_B->TEA Preferential Binding (Shielding) Amine_B Target Amine (R2-NH) Amine_B->Silanol_B Blocked

Caption: TEA competitively binds to acidic silanols, preventing the secondary amine from 'sticking' and ensuring sharp peak shape.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Broad/Tailing Peaks (HPLC) Silanol activity or Column Aging.Switch to a "Base-Deactivated" C18 column (e.g., Agilent Zorbax Extend) or increase TFA to 0.15%.
Split Peaks (Flash) Sample Overload or Solvent Mismatch.Use dry loading (Celite) instead of liquid loading with DCM.
Product Loss during Workup Formation of HCl salt during extraction.Ensure the aqueous wash is pH 8-9 (Bicarbonate). Do not use dilute HCl to remove TEA.
Ester Hydrolysis pH too high or left in water too long.Avoid using Ammonia in the mobile phase; stick to TEA. Store purified compound dry at -20°C.

References

  • McCalley, D. V. (2005). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A, 1075(1-2), 57-64.

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.

  • Phenomenex Technical Guide. (2023). Strategies for the Chromatography of Basic Compounds.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.

Sources

Application Note: Strategic Use of Methyl (3-methylbenzyl)glycinate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (3-methylbenzyl)glycinate is a specialized secondary amine building block (


, MW: 193.24  g/mol ). Structurally, it consists of a glycine methyl ester core N-alkylated with a 3-methylbenzyl (m-tolyl) group. This specific substitution pattern offers a unique balance of lipophilicity and steric bulk, making it a critical scaffold for peptidomimetics , N-substituted diketopiperazines (DKPs) , and multicomponent reactions (MCRs) .

Unlike simple glycine esters, the bulky N-substitution prevents rapid enzymatic degradation in peptide analogues (peptoids) and directs conformational folding in macrocycles. This guide details the protocols for leveraging this amine in high-value synthetic workflows.

Chemical Profile & Handling

PropertySpecification
IUPAC Name Methyl 2-[(3-methylphenyl)methylamino]acetate
CAS Number 1019554-31-4
Molecular Weight 193.24 g/mol
Appearance Colorless to pale yellow oil (free base) or white solid (HCl salt)
Solubility Soluble in DCM, MeOH, THF, Ethyl Acetate. Partially soluble in water.[1]
Stability Cold Chain Required. Esters of N-substituted glycines can undergo slow spontaneous cyclization to diketopiperazines or polymerize if stored at RT.[1] Store at -20°C.
Reactivity Amine: Nucleophilic secondary amine (sterically hindered). Ester: Electrophilic carbonyl, susceptible to hydrolysis or aminolysis.

Application 1: Synthesis of N-Substituted Diketopiperazines (DKPs)

Diketopiperazines are privileged scaffolds in drug discovery, often functioning as inhibitors of protein-protein interactions.[2] this compound serves as the "southern" hemisphere of the DKP, introducing a hydrophobic interaction domain via the 3-methylbenzyl group.

Mechanism

The synthesis involves coupling the secondary amine of the building block with an N-protected amino acid (e.g., Boc-Proline), followed by N-deprotection and base-induced cyclization.

Experimental Protocol

Step 1: Peptide Coupling (Dipeptide Formation)

  • Dissolution: Dissolve

    
    -Boc-L-Proline (1.0 equiv, 2.15 g) and This compound  (1.0 equiv, 1.93 g) in anhydrous DCM (20 mL).
    
  • Activation: Add HOBt (1.2 equiv) and EDC

    
    HCl (1.2 equiv) at 0°C.
    
  • Base: Add DIPEA (2.5 equiv) dropwise.

  • Reaction: Stir at room temperature (RT) for 12–16 hours under nitrogen. Monitor by TLC (formation of Boc-Pro-N(3-MeBn)-Gly-OMe).

  • Workup: Wash with 1M HCl, sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.

Step 2: Cyclization to DKP

  • Deprotection: Dissolve the crude dipeptide in 20% TFA/DCM (10 mL). Stir for 1 hour at RT. Remove solvent/TFA in vacuo.

  • Neutralization/Cyclization: Redissolve the residue in MeOH (20 mL). Add Et

    
    N (3.0 equiv) to neutralize the salt and promote cyclization.
    
  • Reflux: Heat to reflux (65°C) for 4–6 hours. The free amine attacks the methyl ester intramolecularly.

  • Isolation: Concentrate the solvent. The DKP product often precipitates or can be purified via silica gel chromatography (EtOAc/Hexanes).

Workflow Visualization

DKP_Synthesis Start This compound (Secondary Amine) Coupling Coupling w/ Boc-AA-OH (EDC/HOBt) Start->Coupling Intermediate Linear Dipeptide (Boc-AA-N(R)-Gly-OMe) Coupling->Intermediate Deprotection TFA Deprotection (-Boc) Intermediate->Deprotection Cyclization Base-Induced Cyclization (Reflux) Deprotection->Cyclization Product N-Substituted Diketopiperazine Cyclization->Product - MeOH

Caption: Logical flow for converting the glycine ester building block into a cyclic pharmacophore.

Application 2: Ugi 4-Component Reaction (4-CR)

Secondary amines are excellent substrates for the Ugi reaction, leading to sterically congested, "peptoid-like" backbones that are resistant to proteolysis. This reaction assembles the amine, an aldehyde, a carboxylic acid, and an isocyanide in a single pot.

Reaction Scheme


Experimental Protocol
  • Preparation: In a round-bottom flask, dissolve This compound (1.0 mmol, 193 mg) in Methanol (2.0 mL).

  • Imine Formation: Add the aldehyde (e.g., Benzaldehyde, 1.0 mmol) and stir for 30 minutes at RT to allow pre-formation of the iminium ion. Note: As a secondary amine, this forms an iminium ion directly, which is highly reactive.

  • Acid Addition: Add the carboxylic acid (e.g., Benzoic acid, 1.0 mmol). Stir for 10 minutes.

  • Isocyanide Addition: Add the isocyanide (e.g., tert-Butyl isocyanide, 1.0 mmol).[3]

  • Reaction: Stir at RT for 24–48 hours. The reaction is often driven to completion by the precipitation of the product or monitored by LC-MS.

  • Purification: If a solid forms, filter and wash with cold MeOH. If soluble, evaporate MeOH and purify via flash chromatography.

Why this works: The 3-methylbenzyl group provides sufficient steric bulk to prevent side reactions but is not so hindered as to block the initial nucleophilic attack on the iminium species.

Application 3: Peptoid Sub-Monomer Synthesis

In solid-phase peptoid synthesis, this compound can be used to introduce a specific residue at the N-terminus or as a solution-phase building block for fragment condensation.

  • Advantage: Using the pre-formed N-alkylated glycine ester avoids the two-step "sub-monomer" cycle (bromoacetylation followed by amine displacement) for this specific residue, reducing step count and potential side reactions on sensitive scaffolds.

  • Method: Saponify the methyl ester (LiOH, THF/H2O) to the free acid:

    
    -(3-methylbenzyl)glycine . This free acid can then be used in standard Fmoc-solid phase peptide synthesis (SPPS) using HATU activation.
    

Critical Data Summary

ParameterValue / Note
Preferred Solvent (Coupling) DCM or DMF (anhydrous)
Preferred Base (Cyclization) Triethylamine (TEA) or DIPEA
Deprotection (Boc) TFA/DCM (1:4 v/v)
Saponification (to acid) LiOH (2 equiv) in THF/H

O (1:1), 0°C to RT
TLC Visualization UV active (benzyl group); Ninhydrin (weak/negative for sec-amines); Iodine stain (active).

References

  • Diketopiperazine Synthesis

    • Gomes, M. J., et al. (2012). "Synthesis of Diketopiperazines as Potential Antitumor Agents." Molecules, 17(6), 7240-7260. Link

    • Context: Describes the general cyclization mechanism of N-substituted glycine esters.
  • Ugi Reaction with Secondary Amines

    • Boltjes, A., et al. (2017).[4] "Ugi Multicomponent Reaction." Organic Syntheses, 94, 54-65.[4] Link

    • Context: Detailed protocol for Ugi reactions involving hindered amines and isol
  • Peptoid/Amino Acid Ester Synthesis

    • Li, J., & Sha, Y. (2008).[1] "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(5), 1111-1119.[1] Link

    • Context: Validates the stability and synthesis conditions for glycine methyl ester deriv
  • N-Substituted Glycines in Drug Design

    • Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society, 114(26), 10646-10647. Link

    • Context: Foundational text establishing the utility of N-benzyl glycine motifs in peptidomimetics.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Methyl (3-methylbenzyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides authoritative, field-proven troubleshooting strategies for the synthesis of Methyl (3-methylbenzyl)glycinate. While this molecule can be synthesized via direct alkylation of glycine methyl ester with 3-methylbenzyl bromide, that route is notoriously prone to over-alkylation. Therefore, this guide focuses on the highly efficient reductive amination route using 3-methylbenzaldehyde and glycine methyl ester hydrochloride.

Mechanistic Pathway & Diagnostic Workflow

Understanding the kinetic competition between imine formation, iminium reduction, and side-product generation is critical for process optimization. The diagrams below map the chemical logic and the diagnostic workflow used to isolate reaction failures.

Pathway SM 3-Methylbenzaldehyde + Glycine Methyl Ester Imine Imine Intermediate (Desired Pathway) SM->Imine Condensation (-H2O) Alcohol 3-Methylbenzyl Alcohol (Aldehyde Reduction) SM->Alcohol Direct Reduction Product This compound (Target Product) Imine->Product STAB Reduction TertAmine Methyl bis(3-methylbenzyl)glycinate (Dialkylation) Product->TertAmine + Excess Aldehyde

Reaction pathway illustrating the desired reductive amination and primary side reactions.

Workflow Start LC-MS/GC-MS Analysis Q1 Peak at m/z 298[M+H]+? Start->Q1 Q2 Peak at m/z 122 (GC-MS)? Q1->Q2 No A1 Diagnosis: Dialkylation Action: Use Stepwise Method Q1->A1 Yes Q3 Peak at m/z 180 [M+H]+? Q2->Q3 No A2 Diagnosis: Aldehyde Reduction Action: Switch to STAB Q2->A2 Yes A3 Diagnosis: Ester Hydrolysis Action: Buffer pH / Mild Base Q3->A3 Yes Success Target Confirmed m/z 194 [M+H]+ Q3->Success No

Diagnostic workflow for identifying and resolving common synthesis side reactions.

Deep-Dive Troubleshooting Guide (Q&A)

Q: My LC-MS shows a massive impurity peak at m/z 298 [M+H]+. What is this, and how do I prevent it? A: This peak corresponds to Methyl bis(3-methylbenzyl)glycinate , the tertiary amine formed via over-alkylation (dialkylation).

  • Causality: The secondary amine target product (m/z 194) remains highly nucleophilic. If unreacted 3-methylbenzaldehyde is present in the mixture, the secondary amine will attack it to form a new iminium ion, which is subsequently reduced[1].

  • Resolution: To suppress this, you must control the stoichiometry and kinetics. Use a 1.05–1.10 molar excess of the primary amine (glycine methyl ester) to outcompete the secondary amine[2]. More importantly, switch to a stepwise reductive amination protocol where the imine is fully formed and the remaining aldehyde is consumed before the reducing agent is introduced[1].

Q: I am recovering a large amount of 3-methylbenzyl alcohol (MW 122). Why is my aldehyde being reduced instead of forming the amine? A: You are likely using an overly aggressive reducing agent (like NaBH₄) or adding the reductant before the imine condensation is complete.

  • Causality: Strong hydrides will rapidly reduce neutral carbonyls.

  • Resolution: Switch to Sodium Triacetoxyborohydride (STAB) . The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a mild reducing agent. It reacts very slowly with neutral aldehydes but rapidly reduces the highly electrophilic, positively charged iminium ion[1][3]. Ensure the reaction pH is mildly acidic (pH 4-6) to facilitate iminium ion formation[2].

Q: The target mass is missing, but I see a strong signal at m/z 180 [M+H]+. Did the reaction fail? A: The reductive amination likely succeeded, but you destroyed the product during workup. The mass 180 corresponds to (3-methylbenzyl)glycine , the product of ester hydrolysis (loss of the methyl group, -14 Da).

  • Causality: Glycine methyl ester is highly susceptible to base-catalyzed hydrolysis[4]. If you used aqueous NaOH to quench the reaction or liberate the initial hydrochloride salt, the ester bond was cleaved.

  • Resolution: Use a mild, non-nucleophilic organic base (e.g., DIPEA) or exactly 1.0 equivalent of Triethylamine to neutralize the starting hydrochloride salt[4]. For the final workup, quench exclusively with saturated aqueous NaHCO₃.

Quantitative Side-Reaction Profiling

The choice of reducing agent and protocol directly dictates the impurity profile. The table below summarizes expected outcomes based on standard optimization studies for N-benzylglycine derivatives.

Reductant / ConditionTarget Yield (%)Dialkylation (%)Aldehyde Reduction (%)Ester Hydrolysis (%)
NaBH₄ (Direct) 45%15%35%<5%
NaBH₃CN (pH 6) 75%15%<5%<5%
STAB (Direct) 82%12%<2%<5%
STAB (Stepwise) >95% <1% <1% <2%

Data represents generalized kinetic profiles based on direct vs. indirect reductive amination methodologies[1].

Self-Validating Experimental Protocol: Stepwise Reductive Amination

To guarantee high yields and suppress dialkylation, utilize this self-validating stepwise protocol.

Step 1: Free-Basing and Imine Condensation

  • Suspend Glycine methyl ester hydrochloride (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Add Triethylamine (1.1 eq) dropwise at 0 °C.

    • Validation Check 1: The suspension must transition to a clear solution or a very fine, uniform slurry, confirming the liberation of the nucleophilic free amine[4].

  • Add 3-methylbenzaldehyde (1.0 eq) followed by anhydrous MgSO₄ (2.0 eq) as a desiccant.

  • Stir at room temperature for 2 hours.

    • Validation Check 2: Monitor by TLC (Hexanes/EtOAc 7:3). The UV-active aldehyde spot (R_f ~0.6) must completely disappear before proceeding. If unreacted aldehyde remains, it will trigger dialkylation upon reduction.

Step 2: Selective Reduction 5. Filter the mixture through a fritted funnel to remove MgSO₄ (optional, but ensures clean kinetics). 6. Cool the filtrate to 0 °C and add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in three portions[2].

  • Validation Check 3: Mild gas evolution may occur. Stir for 2-4 hours at room temperature. LC-MS must confirm the complete conversion of the imine (m/z 192) to the target (m/z 194).

Step 3: Mild Workup 7. Quench the reaction strictly with saturated aqueous NaHCO₃.

  • Validation Check 4: Test the aqueous layer with pH paper. It must be ~8. Do not allow the pH to exceed 9, or ester hydrolysis will initiate.

  • Extract with Dichloromethane (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure secondary amine.

Frequently Asked Questions (FAQs)

Q: Why use 1,2-dichloroethane (DCE) instead of methanol for the reduction? A: STAB is highly sensitive to moisture and degrades in protic solvents like methanol, leading to sluggish reductions and reagent exhaustion[2]. While methanol is excellent for the initial imine formation, DCE provides the optimal balance of substrate solubility and STAB stability[1].

Q: My reaction stalled at the imine stage even after adding STAB. What happened? A: This usually indicates either an exhausted reducing agent or improper pH. STAB degrades over time if exposed to ambient humidity, losing its active borohydride content[3]. Additionally, if the reaction environment is too basic, the imine is not protonated into the highly electrophilic iminium ion, which is the actual species that STAB reduces[2].

Q: Can I use direct alkylation (3-methylbenzyl bromide + glycine methyl ester) instead? A: Yes, but it is not recommended for process scale-up. Because the resulting secondary amine is significantly more nucleophilic than the primary amine starting material, dialkylation is often the major product in direct alkylation unless a massive (and wasteful) excess of the amine is used. Reductive amination provides far superior kinetic control.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications, 1996.[Link]

Sources

Technical Support Center: Purification of Methyl (3-methylbenzyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl (3-methylbenzyl)glycinate. Here, we address common purification challenges through a series of troubleshooting guides and frequently asked questions. Our aim is to provide practical, experience-based solutions to facilitate the isolation of high-purity material.

Introduction to Purification Challenges

This compound is a secondary amine and an ester, typically synthesized via the reductive amination of methyl glycinate with 3-methylbenzaldehyde. While the synthesis may appear straightforward, achieving high purity can be challenging due to the formation of closely-related impurities and the physicochemical properties of the product itself. The primary purification hurdles often involve separating the desired product from unreacted starting materials, over-alkylated byproducts, and hydrolysis products.

This guide provides structured advice on overcoming these common issues using standard laboratory techniques such as recrystallization, column chromatography, and acid-base extraction.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. Each problem is presented with potential causes and step-by-step solutions.

Problem 1: Low Purity After Initial Work-up

Observation: HPLC or NMR analysis of the crude product after initial extraction shows significant levels of impurities.

Potential Causes & Solutions:

  • Incomplete Reaction: The presence of starting materials (methyl glycinate, 3-methylbenzaldehyde) indicates that the reaction did not go to completion.

    • Troubleshooting Steps:

      • Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

      • Ensure the reducing agent (e.g., sodium triacetoxyborohydride) is fresh and added in appropriate stoichiometric amounts. Reductive aminations can be sensitive to the quality of the reducing agent[1].

      • Consider extending the reaction time or slightly increasing the temperature, while monitoring for byproduct formation.

  • Formation of Side Products: The presence of a higher molecular weight species could indicate the formation of the tertiary amine, Methyl N,N-bis(3-methylbenzyl)glycinate (the dialkylation product). This is a common side reaction in reductive aminations, especially with primary amines[1].

    • Troubleshooting Steps:

      • Control the stoichiometry of the reactants carefully. Using a slight excess of the amine (methyl glycinate) relative to the aldehyde can sometimes suppress dialkylation.

      • A stepwise procedure, where the imine is pre-formed before the addition of the reducing agent, can also minimize over-alkylation.

  • Hydrolysis of the Ester: The presence of (3-methylbenzyl)glycine indicates hydrolysis of the methyl ester. This can occur during aqueous work-up, particularly if basic conditions are used.

    • Troubleshooting Steps:

      • Perform the aqueous work-up at a neutral or slightly acidic pH.

      • Minimize the time the product is in contact with aqueous phases.

      • Use brine washes to reduce the amount of water in the organic layer before drying.

Problem 2: Difficulty in Removing Impurities by Column Chromatography

Observation: Co-elution of the product with impurities during silica gel column chromatography.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the product from impurities with similar polarities.

    • Troubleshooting Steps:

      • Systematically screen different solvent systems using TLC. A good starting point for N-substituted amino acid esters is a mixture of hexanes and ethyl acetate, or dichloromethane and methanol for more polar compounds[2].

      • Employing a gradient elution, starting with a low polarity and gradually increasing it, can often improve separation[2].

      • If the product and a basic impurity are co-eluting, adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can deactivate the acidic silica gel and improve separation.

  • Product Tailing or Degradation on Silica Gel: The basic nature of the amine can lead to strong interactions with the acidic silica gel, causing peak tailing or even degradation.

    • Troubleshooting Steps:

      • As mentioned, add a small amount of triethylamine to the eluent.

      • Alternatively, use a less acidic stationary phase like alumina or a deactivated silica gel.

Problem 3: Product Fails to Crystallize or "Oils Out"

Observation: Attempts to purify by recrystallization result in an oil rather than a crystalline solid.

Potential Causes & Solutions:

  • High Impurity Levels: The presence of significant amounts of impurities can inhibit crystal lattice formation.

    • Troubleshooting Steps:

      • First, attempt to remove the bulk of the impurities by another method, such as column chromatography or an acid-base extraction, before attempting recrystallization.

  • Inappropriate Recrystallization Solvent: The chosen solvent may be too good a solvent even at low temperatures, or the product may be too soluble.

    • Troubleshooting Steps:

      • An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures[3].

      • Systematically test different solvents and solvent pairs. Common choices for amino acid derivatives include ethyl acetate/hexanes, ethanol/water, and toluene/methanol[3].

      • If the product is an oil, try trituration with a non-polar solvent like hexanes or diethyl ether to induce solidification[3].

  • Supersaturation: The solution may be supersaturated.

    • Troubleshooting Steps:

      • Introduce a seed crystal of the pure product to initiate crystallization[4].

      • Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites[4].

      • Cool the solution very slowly to encourage crystal growth over "oiling out".

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthesis route for this compound and what are the expected impurities?

A1: The most common synthesis is the reductive amination of methyl glycinate with 3-methylbenzaldehyde using a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride[1].

Potential Impurity Source Notes
3-MethylbenzaldehydeUnreacted starting materialCan often be removed by forming a bisulfite adduct or by careful chromatography.
Methyl glycinateUnreacted starting materialHighly polar and can often be removed by an aqueous wash.
Methyl N,N-bis(3-methylbenzyl)glycinateOver-alkylation side productLess polar than the desired product.
(3-Methylbenzyl)glycineHydrolysis of the esterMore polar than the desired product. Can be removed by acid-base extraction.
Imine IntermediateIncomplete reductionCan be difficult to separate from the product due to similar polarity. Ensure complete reduction.

Q2: What are the recommended starting conditions for purifying this compound by flash chromatography?

A2: A good starting point for flash chromatography on silica gel would be an eluent system of ethyl acetate in hexanes. Start with a low concentration of ethyl acetate (e.g., 5-10%) and gradually increase the polarity. Monitor the fractions by TLC. For more polar impurities, a gradient with methanol in dichloromethane might be necessary[2][5].

Q3: Can I purify this compound by distillation?

A3: Distillation is a potential method for purifying N-substituted glycine esters, especially if the impurities are non-volatile[6]. However, given the relatively high boiling point of this compound, vacuum distillation would be required to prevent thermal decomposition. This method is most effective after gross impurities have been removed by other means.

Q4: How can I use acid-base extraction to purify my product?

A4: Acid-base extraction is a powerful technique for separating amines from neutral or acidic impurities.

  • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

  • Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The basic amine product will be protonated and move into the aqueous phase, leaving non-basic impurities in the organic layer[7].

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Make the aqueous layer basic (e.g., with 1 M NaOH or saturated NaHCO₃) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent[7].

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Q5: What analytical techniques are best for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for determining the purity of the final product and for tracking the progress of purification[8]. ¹H NMR spectroscopy is also crucial for confirming the structure of the product and identifying any impurities that may be present[8].

Experimental Protocols

The following are generalized protocols that should be optimized for your specific experimental conditions.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimum of a hot solvent (e.g., ethyl acetate). Allow it to cool to room temperature and then in an ice bath. If crystals form, it is a good candidate solvent. If not, try adding a non-polar anti-solvent (e.g., hexanes) to the hot solution until it becomes slightly cloudy, then clarify with a drop of the hot solvent[3].

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal[2].

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath to maximize the yield[2].

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using TLC. The target compound should have an Rf value of approximately 0.2-0.4[2].

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution from a less polar to a more polar solvent mixture is often effective.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (Post-Workup) Analysis1 Purity Analysis (TLC, HPLC, NMR) Crude->Analysis1 AcidBase Acid-Base Extraction Crude->AcidBase Ionic or Basic Impurities Chromatography Column Chromatography (e.g., Silica Gel, EtOAc/Hexanes) Analysis1->Chromatography < 95% Purity & Multiple Impurities Recrystallization Recrystallization (e.g., EtOAc/Hexanes) Analysis1->Recrystallization > 90% Purity & Crystalline Solid Analysis2 Purity Analysis (TLC, HPLC, NMR) Chromatography->Analysis2 AcidBase->Chromatography Recrystallization->Analysis2 Analysis2->Recrystallization < 98% Purity (Further Purification) PureProduct Pure Methyl (3-methylbenzyl)glycinate Analysis2->PureProduct > 98% Purity

Caption: Decision workflow for the purification of this compound.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purifying "Glycine, N-(aminothioxomethyl)
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
  • Tasker, A. S., et al. (2010). Synthesis of Menthol Glycinates and Their Potential as Cooling Agents. Journal of Agricultural and Food Chemistry.
  • Woodward, R. B., et al. (1961). The Reaction of Isoxazolium Salts with Nucleophiles. Organic Syntheses.
  • Kunz, H., & Lerchen, H. G. (1987). Asymmetric Synthesis of Amino Acids by Diastereoselective Alkylation of a Chiral Glycine Enolate Equivalent.
  • BenchChem Technical Support Team. (2025). Identifying impurities in N-Benzyl-N-Cbz-glycine using HPLC and NMR. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • González Ceballos, L. (2021). Answer to "How to recrystallization amine compound and it is not soluble in common organic solvents".
  • Benrzeil, H. (2021). The best solvant for for dipeptide recrystallization?.
  • Reddit user "MrEthanolic". (2025).
  • CN1039810C. (1998). Purifying process for glycine.
  • Deming, T. J., & Curtin, S. A. (2006).
  • US5118815A. (1992). Method for crystallization of amino acids.
  • Surry, D. S., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates.
  • Koshikari, Y. (2012). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Hokkaido University.
  • JP2003137850A. (2003). Method for producing amino acid ester hydrochloride.
  • MacKenzie, S. L. (1987). Gas chromatographic analysis of amino acids as the N-heptafluorobutyryl isobutyl esters.
  • Cytiva. (2025). Protein purification troubleshooting guide. SelectScience.
  • Gimeno, P., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Leśniak, S., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and aminopiperidines. New Journal of Chemistry.
  • CN1022320C. (1994). Purification method of glycine.
  • Wang, Y., et al. (2023). A new tetrazine catalytic system for the synthesis of N-aryl-α-arylated glycine ester derivatives. Organic & Biomolecular Chemistry.
  • Nefzi, A., et al. (2000). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA.
  • Synple Chem. (n.d.).
  • Chem-Impex. (n.d.). Benzyl glycine methyl ester hydrochloride.
  • Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Synthesis of 3-Methylbenzylamine. BenchChem.
  • CN110283040B. (2021). Synthetic method of 3-methyl-D3-benzyl bromide.
  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Raistrick, H., et al. (2010). Methyl ester hydrolysis. ChemSpider SyntheticPages.
  • Mobarak, H., et al. (2025). Crystal Structure of Methyl 2,3-di-O-benzyl-α-d-(4-2H)- Glucopyranoside. Journal of Chemical Crystallography.

Sources

Troubleshooting low yield in the N-benzylation of methyl glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the N-benzylation of methyl glycinate. While seemingly a straightforward textbook reaction, the unique properties of α-amino esters introduce competing side reactions that can decimate your yield.

This guide abandons rigid templates to provide a causality-driven, field-proven troubleshooting matrix. We will diagnose the root causes of your yield loss, explain the mechanistic rationale behind these failures, and provide self-validating protocols to ensure reproducible, high-yield synthesis.

Diagnostic Workflow: Identifying the Root Cause of Yield Loss

Before adjusting your protocol, you must identify how the reaction is failing. The following diagnostic flowchart maps the most common LC-MS/NMR crude profiles to their mechanistic causes and immediate solutions.

TroubleshootingFlow Start Low Yield in N-Benzylation Analyze Analyze Crude by LC-MS / 1H NMR Start->Analyze OverAlk Major Byproduct: m/z 269 [M+H]+ (N,N-Dibenzyl) Analyze->OverAlk Direct Alkylation with BnBr Hydrolysis Major Byproduct: m/z 152 [M+H]+ (N-Benzylglycine) Analyze->Hydrolysis Water/Strong Base present Dimer Major Byproduct: m/z 115 [M+H]+ (Diketopiperazine) Analyze->Dimer Free base left standing NoRxn Unreacted SM: m/z 90 [M+H]+ (Methyl Glycinate) Analyze->NoRxn Poor solubility / Weak base Sol1 Switch to Reductive Amination (PhCHO) OverAlk->Sol1 Sol2 Avoid Aqueous Base; Use Anhydrous Et3N Hydrolysis->Sol2 Sol3 Do not store free base; React immediately in situ Dimer->Sol3 Sol4 Ensure complete dissolution; Check base strength NoRxn->Sol4

Diagnostic flowchart for troubleshooting N-benzylation of methyl glycinate based on LC-MS data.

Frequently Asked Questions & Troubleshooting

Q1: I am using benzyl bromide and K₂CO₃, but my LC-MS shows a massive peak at m/z 269 [M+H]⁺ instead of the desired m/z 166. What is happening?

The Causality: You are experiencing classic over-alkylation. When the primary amine of methyl glycinate reacts with benzyl bromide, it forms the mono-benzylated product (a secondary amine). The newly added benzyl group exerts an electron-donating inductive effect, making the secondary amine more nucleophilic than the primary amine starting material. Consequently, the mono-alkylated product reacts with a second equivalent of benzyl bromide faster than the starting material reacts with the first, leading to N,N-dibenzyl methyl glycinate[1]. The Solution: Abandon direct alkylation if mono-benzylation is your strict goal. Switch to reductive amination using benzaldehyde. Imine formation is sterically controlled, and once reduced to the secondary amine, steric hindrance prevents the formation of a second imine, effectively halting the reaction at mono-benzylation.

Q2: I switched to reductive amination using benzaldehyde and NaBH₄, but I am getting poor conversion and a large amount of benzyl alcohol.

The Causality: Sodium borohydride (NaBH₄) is highly reactive and lacks chemoselectivity. It is reducing your benzaldehyde directly into benzyl alcohol before it has the chance to condense with methyl glycinate to form the intermediate imine. The Solution: You must use an amine-selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) [2]. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. NaBH(OAc)₃ will not reduce aldehydes or ketones at room temperature; it waits until the iminium ion is formed and selectively reduces that intermediate.

Q3: My yield is dropping, and I see a white precipitate forming when I neutralize the methyl glycinate hydrochloride salt and leave it on the bench.

The Causality: Methyl glycinate is typically supplied as a stable hydrochloride salt. When you add a base to generate the free amine, the molecule becomes highly unstable. The free amino group of one molecule will nucleophilically attack the methyl ester of another, causing intermolecular cyclization. This forms 2,5-diketopiperazine (glycine anhydride) and releases methanol. This dimerization is accelerated by heat or prolonged standing. The Solution: Never isolate or store the free base. Generate it in situ. Suspend the hydrochloride salt in your reaction solvent, add your electrophile (benzaldehyde), and only then add your tertiary amine base (like Triethylamine) to initiate the reaction immediately[3].

Q4: I am losing my ester group; LC-MS shows N-benzylglycine (m/z 152) instead of the methyl ester.

The Causality: Ester hydrolysis is occurring. This happens if you use aqueous inorganic bases (like NaOH or KOH) to neutralize the hydrochloride salt, or if your solvents are wet during prolonged heating. The Solution: Maintain strictly anhydrous conditions. Use non-nucleophilic organic bases (like N,N-Diisopropylethylamine, DIPEA) or anhydrous mild inorganic bases (like finely powdered K₂CO₃ in dry DMF or DCM).

Quantitative Comparison of Benzylation Methods

To make an informed decision on your synthetic route, compare the empirical data of the two primary methodologies.

ParameterDirect Alkylation (BnBr / Base)Reductive Amination (PhCHO / NaBH(OAc)₃)
Typical Mono-Yield 30 - 45% (Statistically limited)85 - 95%
Primary Byproduct N,N-dibenzyl methyl glycinateTrace benzyl alcohol
Chemoselectivity Poor (Over-alkylation highly likely)Excellent (Stops at secondary amine)
Reaction Conditions Heating often required (60°C)Room temperature (20-25°C)
Best Use Case When N,N-dibenzylation is the actual goalGold standard for mono-benzylation

Field-Proven Experimental Protocols

Based on the mechanistic principles outlined above, here are the optimized, self-validating protocols for both approaches.

Protocol A: Optimized Reductive Amination (Recommended for Mono-Benzylation)

This protocol utilizes NaBH(OAc)₃ and in situ free-basing to prevent dimerization and over-alkylation[2],[3].

Reagents:

  • Methyl glycinate hydrochloride: 1.0 mmol (125.5 mg)

  • Benzaldehyde: 1.0 mmol (106.1 mg / 102 µL)

  • Triethylamine (Et₃N): 1.05 mmol (106.3 mg / 146 µL)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): 1.4 mmol (296.7 mg)

  • Anhydrous Dichloromethane (DCM): 5.0 mL

Step-by-Step Methodology:

  • Suspension: To a flame-dried round-bottom flask purged with nitrogen, add methyl glycinate hydrochloride (1.0 mmol) and suspend in anhydrous DCM (5.0 mL).

  • Electrophile Addition: Add benzaldehyde (1.0 mmol) to the suspension. Stir at room temperature.

  • In Situ Free-Basing: Dropwise, add Triethylamine (1.05 mmol). The suspension will begin to clarify as the free base is generated and immediately reacts with the benzaldehyde to form the imine. Stir for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.4 mmol) in a single portion. The reaction is mildly exothermic. Stir at room temperature for 2 to 4 hours. Monitor completion via TLC or LC-MS.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (5.0 mL). Stir vigorously for 15 minutes to destroy excess reducing agent.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 5 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is usually >90% pure, but can be flash chromatographed (Hexanes/EtOAc) if analytical purity is required.

Protocol B: Controlled Direct Alkylation (Alternative)

If you must use benzyl bromide (e.g., due to reagent availability), you must use a large excess of the amine to statistically favor mono-alkylation.

Reagents:

  • Methyl glycinate hydrochloride: 3.0 mmol (376.5 mg) (3.0 equivalents)

  • Benzyl bromide: 1.0 mmol (171.0 mg / 119 µL)

  • N,N-Diisopropylethylamine (DIPEA): 3.0 mmol (387.7 mg / 522 µL)

  • Anhydrous Tetrahydrofuran (THF): 10.0 mL

Step-by-Step Methodology:

  • Suspend methyl glycinate hydrochloride (3.0 mmol) in anhydrous THF (10.0 mL) at 0°C.

  • Add DIPEA (3.0 mmol) and stir for 10 minutes to generate the free base.

  • Add benzyl bromide (1.0 mmol) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter off the precipitated DIPEA hydrochloride salts.

  • Concentrate the filtrate. You must now use column chromatography to separate the desired mono-alkylated product from the excess unreacted methyl glycinate and trace dibenzylated byproduct.

References

1.[1] Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Materials Advances (RSC Publishing). Available at:[Link] 2.[2] Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. MDMA.ch. Available at:[Link] 3.[3] Synthesis, labelling and evaluation of hydantoinsubstituted indole carboxylic acids as potential ligands for positron emission tomography. Johannes Gutenberg-Universität Mainz. Available at:[Link]

Sources

Preventing di-alkylation in Methyl (3-methylbenzyl)glycinate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center.

Ticket ID: #ALK-GLY-001 Subject: Preventing Di-alkylation in Methyl (3-methylbenzyl)glycinate Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing This compound via direct alkylation of glycine methyl ester with 3-methylbenzyl halides is a classic "kinetic trap." The product (a secondary amine) is more nucleophilic than the starting material (a primary amine), leading to unavoidable competition for the alkylating agent.

This guide provides two distinct workflows:

  • The "Gold Standard" (Reductive Amination): A chemically superior route that effectively eliminates di-alkylation mechanics.

  • The "Legacy" Fix (Direct Alkylation): A troubleshooting protocol for users who are restricted to using alkyl halides, focusing on kinetic suppression.

Module 1: The Kinetic Trap (Why Direct Alkylation Fails)

In a standard


 reaction between glycine methyl ester and 3-methylbenzyl bromide, the reaction does not stop cleanly at the mono-alkylated stage.

The Mechanism of Failure:

  • Step 1: Glycine methyl ester attacks the benzyl bromide

    
    Product  (Secondary Amine).
    
  • Step 2: The Product is more electron-rich (inductive effect of the benzyl group) and thus more nucleophilic than the starting glycine.

  • Result: The Product consumes the remaining benzyl bromide faster than the starting material does, creating the di-alkylated impurity.

KineticTrap Start Glycine Methyl Ester (Primary Amine) Product TARGET PRODUCT (Secondary Amine) *More Nucleophilic* Start->Product k1 (Slow) Reagent 3-Methylbenzyl Bromide Reagent->Product Impurity IMPURITY (Di-alkylated Tertiary Amine) Reagent->Impurity Product->Impurity k2 (Fast) k2 > k1

Figure 1: Kinetic competition in direct alkylation. The secondary amine product outcompetes the starting material for the electrophile.

Module 2: The Solution (Reductive Amination)

Recommendation: Switch your electrophile from the halide (bromide/chloride) to the aldehyde (3-methylbenzaldehyde).

This method proceeds via an imine intermediate.[1][2][3] Since the imine contains a C=N double bond, it cannot react with a second equivalent of aldehyde until it is reduced. By controlling the reducing agent, you lock the reaction at the mono-alkylated stage.

Protocol: Abdel-Magid Reductive Amination

ParameterSpecification
Reagents Glycine Methyl Ester HCl (1.0 eq), 3-Methylbenzaldehyde (1.05 eq)
Reductant Sodium Triacetoxyborohydride (STAB) (1.4 eq)
Solvent DCE (1,2-Dichloroethane) or THF (anhydrous)
Additives Acetic Acid (1.0 eq) - Critical for catalyzing imine formation
Temperature Room Temperature (

)

Step-by-Step Workflow:

  • Imine Formation: Dissolve Glycine Methyl Ester HCl and 3-Methylbenzaldehyde in DCE. Add Acetic Acid.[2][4] Stir for 30 mins.

    • Note: No reduction happens yet. You are forming the imine equilibrium.

  • Reduction: Add STAB in one portion.

    • Mechanism:[1][3][5][6][7][8] STAB is sterically bulky and electron-deficient; it reduces the protonated imine much faster than the aldehyde.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM. The product is the secondary amine.

ReductiveAmination Aldehyde 3-Methylbenzaldehyde Imine Imine Intermediate (Cannot be alkylated) Aldehyde->Imine + AcOH - H2O Amine Glycine Methyl Ester Amine->Imine Final Target Mono-Amine Imine->Final Reduction STAB STAB (Hydride Donor) STAB->Final

Figure 2: The Reductive Amination pathway avoids the di-alkylation loop by passing through a neutral imine intermediate.

Module 3: Troubleshooting Direct Alkylation

If you must use 3-methylbenzyl bromide (e.g., due to reagent availability or regulatory constraints), you must manipulate the kinetics to favor the primary amine.

The "High Dilution & Excess" Protocol:

  • Stoichiometry is King: You cannot use a 1:1 ratio. You must use a 5:1 to 10:1 excess of Glycine Methyl Ester to Benzyl Bromide.

    • Why: This statistically ensures the benzyl bromide is far more likely to encounter a starting glycine molecule than a product molecule.

  • Addition Rate: Dissolve the Glycine Methyl Ester (and base, e.g.,

    
    ) in the solvent. Add the Benzyl Bromide dropwise  over 1–2 hours.
    
    • Why: Keeps the concentration of electrophile extremely low, starving the competing secondary amine reaction.

  • Base Choice: Use a mild inorganic base like

    
     in Acetone or DMF. Avoid soluble organic bases if possible to facilitate precipitation of salts.
    

Recovery of Excess Reagent: Since you used 5-10 equivalents of Glycine Methyl Ester, you must recover it.

  • Technique: After reaction, perform a basic aqueous workup.[9][10] The product is more lipophilic (benzyl group) than the starting glycine ester.

  • Separation: Use column chromatography.[10] The large

    
     difference between the starting material (polar) and the benzylated product (non-polar) makes separation easy.
    

Frequently Asked Questions (FAQs)

Q: I used the reductive amination method, but my yield is low (<40%). What happened? A: Did you use the HCl salt of glycine methyl ester? If so, did you add Acetic Acid ? STAB requires a slightly acidic media to activate the imine for reduction. If you used the free base of glycine without acid, imine formation is slow. Conversely, if you used the HCl salt but added too much base (TEA), you deactivated the imine. Stick to the HCl salt + 1 eq Acetic Acid.

Q: Can I separate the di-alkylated impurity from the mono-alkylated product via extraction? A: It is difficult. Both are basic amines.

  • Mono-alkylated: Secondary amine (

    
    ).
    
  • Di-alkylated: Tertiary amine (

    
    ).
    Their 
    
    
    
    values are too close for clean acid-base separation. You must use flash chromatography (Silica gel; Hexane:Ethyl Acetate gradient). The di-alkylated product usually elutes first (less polar).

Q: My ester hydrolyzed to the carboxylic acid during the reaction. Why? A: This is likely due to water ingress in the presence of base.

  • Direct Alkylation: If using

    
    , ensure it is anhydrous and the solvent (DMF/Acetone) is dry.
    
  • Reductive Amination: Ensure you quench with

    
    cold and extract immediately. Prolonged exposure to aqueous base will saponify the methyl ester.
    

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron.

  • Emerson, W. S. (1948). "The Preparation of Amines by Reductive Alkylation." Organic Reactions.[2][4][9][11][12][13]

Sources

Technical Support Center: Optimization of Reductive Amination for Methyl (3-methylbenzyl)glycinate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the synthesis of Methyl (3-methylbenzyl)glycinate via reductive amination. Our goal is to equip researchers with the causal understanding and practical solutions needed to overcome common experimental hurdles, ensuring efficiency and reproducibility.

Core Principles of the Reaction

The synthesis of this compound is achieved through the reductive amination of a glyoxylate derivative with 3-methylbenzylamine. This reaction is a cornerstone of amine synthesis due to its efficiency and control.[1][2]

Q1: What is the general mechanism of this reductive amination?

Reductive amination is a robust, two-step, one-pot process that converts a carbonyl group and an amine into a more substituted amine.[3]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (3-methylbenzylamine) on the carbonyl carbon of methyl glyoxylate. This forms a transient hemiaminal intermediate, which subsequently eliminates a molecule of water to yield a protonated imine, known as an iminium ion. This step is typically the rate-limiting part of the sequence and is favored under weakly acidic conditions (pH 5-6) which facilitate water elimination without fully protonating and deactivating the amine nucleophile.[1][4][5]

  • Hydride Reduction: A selective reducing agent, Sodium triacetoxyborohydride (STAB), then delivers a hydride to the electrophilic carbon of the iminium ion, reducing it to the final secondary amine product, this compound.[3][6]

Reductive_Amination_Mechanism Reactants 3-Methylbenzylamine + Methyl Glyoxylate Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium Dehydration (-H₂O) pH 5-6 Product This compound Iminium->Product Hydride Reduction Water H₂O STAB NaBH(OAc)₃ (STAB) STAB->Iminium

Caption: General mechanism for reductive amination.

Q2: Why is Sodium Triacetoxyborohydride (STAB) the preferred reagent for this synthesis?

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for several critical reasons, ensuring a clean and efficient reaction:

  • High Selectivity: STAB is a mild reducing agent that is highly selective for the reduction of the iminium ion intermediate over the starting aldehyde or ketone.[3][7] This minimizes the formation of alcohol side-products and allows the reaction to be performed conveniently in a single pot.[3][8]

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, preserving sensitive functional groups within the molecules.[1][3]

  • Reduced Toxicity: Compared to alternatives like sodium cyanoborohydride (NaBH₃CN), STAB is significantly less toxic and avoids the generation of hazardous cyanide gas or waste, making it a safer and more environmentally friendly option.[2][3][9]

Optimized Experimental Protocol

This protocol provides a reliable starting point for the synthesis. Researchers should monitor the reaction's progress via TLC or GC to determine the optimal reaction time for their specific setup.

Reaction Parameter Summary
ParameterRecommended ValueRationale
Methyl Glyoxylate 1.0 equivalentLimiting reagent.
3-Methylbenzylamine 1.05–1.1 equivalentsA slight excess minimizes dialkylation side products.[1][3]
Sodium Triacetoxyborohydride (STAB) 1.4–1.5 equivalentsEnsures complete reduction of the iminium intermediate.[3]
Solvent 1,2-Dichloroethane (DCE), anhydrousPromotes faster reaction rates compared to other aprotic solvents like THF.[1][10] STAB is moisture-sensitive.[3][11]
Temperature Room Temperature (20–25 °C)Sufficient for efficient reaction; avoids thermal degradation.[1]
Atmosphere Inert (Nitrogen or Argon)Protects the moisture-sensitive STAB from decomposition.[3]
Reaction Time 4–24 hoursSubstrate dependent; monitor by TLC/GC for completion.[1]
Step-by-Step Methodology
  • To a dry, round-bottom flask under an inert atmosphere (N₂), add methyl glyoxylate (1.0 equiv.) and anhydrous 1,2-dichloroethane (DCE).

  • Add 3-methylbenzylamine (1.05 equiv.) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Carefully add Sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the stirring mixture. An exotherm may be observed.

  • Allow the reaction to stir at room temperature. Monitor the disappearance of the starting materials using an appropriate analytical method (e.g., TLC, GC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing a logical framework for problem-solving.

Troubleshooting_Workflow Start Low or No Product Yield? Check_STAB Is STAB fresh and handled under N₂? Start->Check_STAB Yes Side_Products Side Products Observed? Start->Side_Products No, but... New_STAB Solution: Use fresh, anhydrous STAB. Check_STAB->New_STAB No Check_Solvent Is the solvent anhydrous? Check_STAB->Check_Solvent Yes Dry_Solvent Solution: Use freshly dried solvent. Check_Solvent->Dry_Solvent No Check_Stoichiometry Is stoichiometry correct? (Amine: ~1.1 eq, STAB: ~1.5 eq) Check_Solvent->Check_Stoichiometry Yes Adjust_Stoichiometry Solution: Verify masses and equivalents. Check_Stoichiometry->Adjust_Stoichiometry No Dialkylation Dialkylation Product? Side_Products->Dialkylation Yes Adjust_Amine Solution: Use ≤1.1 eq of amine. Consider stepwise addition. Dialkylation->Adjust_Amine Yes Aldehyde_Reduction Aldehyde Reduction? Dialkylation->Aldehyde_Reduction No Check_Imine_Formation Cause: Slow imine formation. Solution: Allow more time before adding STAB. Aldehyde_Reduction->Check_Imine_Formation Yes

Caption: A logical workflow for troubleshooting common issues.

Problem: Low or No Product Yield
  • Possible Cause 1: Decomposed Reducing Agent.

    • Explanation: Sodium triacetoxyborohydride is highly sensitive to moisture and can decompose if not stored and handled properly.[3]

    • Suggested Solution: Always use STAB from a freshly opened bottle or a properly sealed container stored in a desiccator. Handle the reagent quickly under an inert atmosphere (nitrogen or argon) to minimize exposure to air.

  • Possible Cause 2: Incomplete Imine Formation.

    • Explanation: The reduction step can only occur after the iminium ion is formed. If this initial step is hindered, the reaction will not proceed. Water in the reaction mixture can also hydrolyze the imine back to the starting materials.[12]

    • Suggested Solution: Ensure all glassware is oven-dried and the solvent is anhydrous. While this reaction is often self-catalyzing, if starting materials are particularly unreactive, the addition of a catalytic amount of acetic acid (1-2 equivalents) can facilitate imine formation.[1][10]

  • Possible Cause 3: Incorrect Stoichiometry.

    • Explanation: An insufficient amount of the reducing agent will lead to an incomplete reaction.

    • Suggested Solution: Carefully verify the molar equivalents of all reagents. A 1.4 to 1.5-fold excess of STAB relative to the limiting carbonyl reagent is recommended to drive the reaction to completion.[3]

Problem: Significant Side Product Formation
  • Possible Cause 1: Dialkylation of the Amine.

    • Explanation: A common side reaction with primary amines is over-alkylation, where the secondary amine product reacts again with the aldehyde to form a tertiary amine.[1]

    • Suggested Solution: To suppress this side reaction, use a slight molar excess (e.g., 5-10%) of the primary amine (3-methylbenzylamine).[1] This ensures the aldehyde is more likely to react with the primary amine rather than the secondary amine product. For particularly stubborn cases, a stepwise procedure can be employed: allow the imine to form completely first, then add the STAB.[3][10]

  • Possible Cause 2: Reduction of the Starting Carbonyl.

    • Explanation: While STAB is highly selective, if imine formation is unusually slow, some reduction of the starting methyl glyoxylate to methyl glycolate can occur.[3]

    • Suggested Solution: This issue points towards a problem with the imine formation step. Ensure anhydrous conditions and consider allowing the amine and aldehyde to stir together for a longer period (e.g., 1 hour) before introducing the reducing agent.

Frequently Asked Questions (FAQs)

  • Q3: Can I use Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)?

    • A: Sodium borohydride (NaBH₄) is generally not suitable for one-pot reductive aminations because it readily reduces the starting aldehyde, competing with imine formation.[4][13] Sodium cyanoborohydride (NaBH₃CN) is effective and works under similar conditions, but it is more toxic and generates cyanide waste.[9] STAB is the preferred modern alternative for its safety and selectivity.[2]

  • Q4: My reaction is very slow. How can I increase the rate?

    • A: Reaction rates are generally faster in DCE than in THF.[1][10] Ensuring anhydrous conditions is critical. If the reaction is still sluggish, adding 1-2 equivalents of acetic acid can catalyze the imine formation step, which is often rate-limiting.[1]

  • Q5: Is an acid catalyst always necessary?

    • A: For reactive aldehydes like methyl glyoxylate, an external acid catalyst is generally not needed.[10] The reaction often proceeds well without it. However, for less reactive carbonyls (especially ketones), acetic acid is often added to accelerate iminium ion formation.[10]

  • Q6: What is the best way to work up the reaction?

    • A: The standard workup involves quenching the excess hydride reagent with a mild aqueous base like saturated sodium bicarbonate solution. This is followed by extraction of the product into an organic solvent (e.g., DCM, EtOAc), washing the organic layer with brine to remove water, drying with an anhydrous salt like Na₂SO₄, and finally, removing the solvent under reduced pressure.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Carballo, M., et al. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259-67. [Link]

  • Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(35), 11414-11418. [Link]

  • Podyacheva, E., et al. (2021). Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Organic Chemistry Portal. [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2024). Reductive Amination. Chemistry Steps. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Organic Chemistry Tutor. [Link]

  • ResearchGate. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]

  • Afanasyev, O. I., et al. (2021). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. The Journal of Organic Chemistry, 86(14), 9756–9767. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • ResearchGate. (2019). Optimization of the reaction conditions for the reductive amination of... [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. (1978).
  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

Sources

Removal of unreacted starting materials from Methyl (3-methylbenzyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amine Synthesis & Purification . This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of Methyl (3-methylbenzyl)glycinate , a secondary amine typically synthesized via the reductive amination of 3-methylbenzaldehyde with methyl glycinate.

Below, you will find a causality-driven troubleshooting matrix, scalable purification workflows, and field-proven FAQs to resolve your separation challenges.

I. Physicochemical Separation Matrix

To design a self-validating purification system, we must first analyze the quantitative physicochemical properties of the reaction mixture. The differences in lipophilicity (LogP) and basicity (pKa) dictate the chemoselective strategies used to isolate the secondary amine product from unreacted starting materials.

ComponentReaction RoleChemical NatureEst. pKaEst. LogPTargeted Removal Strategy
3-Methylbenzaldehyde Starting MaterialNeutral ElectrophileN/A2.4NaHSO₃ adduct formation / PS-TsNHNH₂ scavenging
Methyl Glycinate Starting MaterialPrimary Amine~7.7-0.4Aqueous extraction / PS-Benzaldehyde scavenging
This compound Target ProductSecondary Amine~8.22.0Retained in organic phase / Eluted via chromatography

II. Purification Decision Workflow

The optimal removal strategy depends entirely on your synthesis scale. High-throughput screening (HTS) in drug discovery relies on polymer-supported scavengers to avoid liquid-liquid extraction bottlenecks, whereas process scale-up relies on atom-economical acid-base washes.

G Start Crude Reaction Mixture Decision Synthesis Scale? Start->Decision HTS High-Throughput (<1g) Decision->HTS Scale Scale-Up (>1g) Decision->Scale Scav1 PS-Benzaldehyde Resin (Scavenges 1° Amine) HTS->Scav1 Wash1 Aq. NaHSO3 Wash (Removes Aldehyde) Scale->Wash1 Scav2 PS-TsNHNH2 Resin (Scavenges Aldehyde) Scav1->Scav2 Filter Filter & Evaporate (Pure 2° Amine) Scav2->Filter Wash2 pH-Controlled Wash (Removes 1° Amine) Wash1->Wash2 Org Organic Phase Isolation (Pure 2° Amine) Wash2->Org

Decision tree for the purification of this compound based on reaction scale.

III. Step-by-Step Methodologies

Protocol A: Chemoselective Polymer-Supported Scavenging (Discovery Scale / <1g)

This protocol utilizes solid-supported reagents to covalently bind impurities, allowing the target secondary amine to be isolated via simple filtration [3].

  • Quench & Dilute: Quench the reductive amination reaction with a few drops of methanol to destroy unreacted sodium triacetoxyborohydride (NaBH(OAc)₃). Dilute the crude mixture in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Primary Amine Scavenging: Add 2.0 equivalents (relative to the estimated unreacted methyl glycinate) of Polymer-Supported Benzaldehyde (PS-Benzaldehyde) resin. Agitate gently at room temperature for 2 hours.

    • Causality: The resin selectively forms an insoluble imine with the primary amine (methyl glycinate). It will not react with your secondary amine product.

  • Aldehyde Scavenging: To the same vessel, add 2.0 equivalents of Polymer-Supported Tosylhydrazine (PS-TsNHNH₂) resin. Agitate for an additional 2 hours.

    • Causality: The hydrazine functionality covalently traps unreacted 3-methylbenzaldehyde as an insoluble hydrazone.

  • Filtration: Filter the suspension through a sintered glass funnel or a PTFE syringe filter. Wash the resin beads twice with DCM.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the highly pure this compound.

Protocol B: Optimized Liquid-Liquid Extraction (Process Scale / >1g)

For larger scales, chromatography and resins become cost-prohibitive. This protocol relies on exploiting the specific pKa and reactivity of the impurities.

  • Aldehyde Sequestration: Dissolve the crude mixture in ethyl acetate (EtOAc). Wash the organic layer with a freshly prepared, saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (2 x 20 mL/g of crude). Stir vigorously for 15 minutes during each wash.

    • Causality: The bisulfite reacts selectively with the unreacted 3-methylbenzaldehyde to form a highly water-soluble bisulfite addition complex, pulling it entirely into the aqueous phase.

  • Primary Amine Removal: Wash the organic layer with a mildly acidic brine solution (pH ~ 6.0).

    • Causality: Methyl glycinate (LogP -0.4) is highly hydrophilic and partitions into the aqueous layer much faster than the lipophilic target product (LogP 2.0) at this pH.

  • Product Isolation: Wash the organic layer with saturated aqueous NaHCO₃ to ensure the secondary amine is fully free-based, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

IV. Troubleshooting FAQs

Q: Why shouldn't I use PS-Isocyanate to scavenge the unreacted methyl glycinate? A: This is a common and critical error. Isocyanates are highly electrophilic and will react with both primary and secondary amines to form ureas [3]. If you use PS-Isocyanate, it will covalently bind and destroy your target this compound. You must use PS-Benzaldehyde, which selectively forms imines only with primary amines.

Q: My secondary amine product is streaking heavily on the silica gel column. How do I fix this? A: Secondary amines like this compound act as strong hydrogen-bond acceptors and donors, interacting aggressively with the acidic silanol groups on standard silica gel. To prevent this, pre-treat your silica column by flushing it with your starting eluent containing 1-2% Triethylamine (Et₃N) or use amine-functionalized silica. This neutralizes the acidic sites, resulting in sharp, distinct product bands.

Q: I am seeing a tertiary amine byproduct (over-alkylation). How do I prevent this during the reaction? A: Over-alkylation occurs when your newly formed secondary amine product competes with the primary amine starting material for the remaining 3-methylbenzaldehyde. To suppress this, use a slight stoichiometric excess of methyl glycinate (1.1 to 1.2 eq) and utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) as your reducing agent rather than NaBH₃CN. NaBH(OAc)₃ is exceptionally mild and selectively reduces the intermediate iminium ion much faster than it reduces the free aldehyde, minimizing side reactions [1] [2].

V. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Falkiewicz, B., Wisniowski, W., Kolodziejczyk, A. S., Wisniewski, K., & Lankiewicz, L. (1999). "Synthesis and characterization of new chiral peptide nucleic acid (PNA) monomers." Nucleic Acids Symposium Series, 42, 29-30. URL:[Link]

  • Dahal, S. (2013). "Molecularly imprinted polymers and reactive scavengers in pharmaceutical clean-up." Eldorado - Repository of the TU Dortmund. URL:[Link]

Validation & Comparative

A Comparative Guide to the Structural Validation of Methyl (3-methylbenzyl)glycinate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor.[1] Failure to do so can compromise research outcomes, patentability, and regulatory submissions.[1][2] This guide provides an in-depth technical analysis of Methyl (3-methylbenzyl)glycinate, leveraging ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy as the primary validation tools. Furthermore, it objectively compares the insights derived from NMR with those from alternative analytical techniques, offering a holistic perspective on comprehensive structural elucidation.

The Hypothesized Structure and Predicted NMR Signatures

Before any analysis, we begin with the hypothesized structure of this compound. Based on fundamental principles of organic chemistry, we can predict the expected signals in its ¹H and ¹³C NMR spectra. This predictive step is crucial as it forms the basis against which experimental data will be compared.

Structure:

Caption: Workflow from sample preparation to final structural confirmation.

Step-by-Step Experimental Protocols

A. Sample Preparation

  • Massing the Analyte: Accurately weigh between 5-25 mg of the synthesized this compound for ¹H NMR, and 50-100 mg for ¹³C NMR to ensure an adequate signal-to-noise ratio. [3][4]Using a higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope. [3]2. Solvent Selection & Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). [5][6][7]CDCl₃ is a standard choice for its excellent solubilizing properties for many organic compounds and its single residual proton peak (at ~7.26 ppm) provides a convenient internal reference. [5]The deuterium solvent is essential to avoid overwhelming the spectrum with solvent signals and to provide a lock signal for the spectrometer. [3][6]3. Homogenization and Transfer: Ensure the sample is fully dissolved. Any particulate matter can degrade the quality of the magnetic field homogeneity (shimming), leading to broadened spectral lines. [4][5][7]Transfer the solution to a clean, high-quality 5 mm NMR tube. [5][6] B. NMR Data Acquisition

  • Instrumentation: Data should be acquired on a spectrometer with a field strength of at least 300 MHz, preferably 400 MHz or higher, to achieve good spectral dispersion.

  • ¹H NMR Acquisition:

    • Lock onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient for a sample of this concentration.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Utilize the same lock and shim settings.

    • Acquire the spectrum using a proton-decoupled pulse sequence. This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.

    • A greater number of scans (e.g., 1024 or more) will be required due to the lower sensitivity of the ¹³C nucleus.

    • Set the spectral width to cover the expected range (e.g., 0-220 ppm).

Data Analysis: Correlating Spectra to Structure

This section presents the experimental data and provides a detailed interpretation, validating the assignments against the predicted values.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides three key pieces of information: chemical shift (electronic environment), integration (proton count), and multiplicity (neighboring protons).

Table 1: ¹H NMR Data for this compound in CDCl₃

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~7.20m (multiplet)4HAr-H
b~3.80s (singlet)2HAr-CH₂ -N
c~3.75s (singlet)3HO-CH₃
d~3.40s (singlet)2HC-CH₂ -N
e~2.35s (singlet)3HAr-CH₃
f~2.10br s (broad singlet)1HN-H

Causality Behind Assignments:

  • The complex multiplet around 7.20 ppm integrating to 4 protons is characteristic of the four non-equivalent protons on the meta-substituted aromatic ring.

  • The singlet at 3.75 ppm, integrating to 3 protons, is unequivocally assigned to the methyl ester protons (O-CH₃) due to its characteristic chemical shift. [8]* The singlet at 3.80 ppm integrating to 2 protons corresponds to the benzylic protons (Ar-CH₂). Its proximity to the aromatic ring and nitrogen results in its downfield position.

  • The singlet at 3.40 ppm (2H) is assigned to the alpha-amino protons (-CH₂-N), deshielded by the adjacent nitrogen and carbonyl group.

  • The singlet at 2.35 ppm (3H) is assigned to the aryl methyl group (Ar-CH₃), consistent with typical values for such groups.

  • A broad singlet observed around 2.10 ppm, which would disappear upon D₂O exchange, confirms the presence of the exchangeable N-H proton. [9][10]

Diagram: Key ¹H NMR Structural Correlations

Caption: Correlation of proton groups to their observed chemical shifts.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~172.5C =O (Ester)
~138.0Ar-C (Quaternary, C-CH₃)
~137.5Ar-C (Quaternary, C-CH₂)
~129.0Ar-C H
~128.5Ar-C H
~128.0Ar-C H
~126.0Ar-C H
~52.5Ar-C H₂-N
~52.0O-C H₃
~50.0C-C H₂-N
~21.5Ar-C H₃

Causality Behind Assignments:

  • The signal at ~172.5 ppm is characteristic of an ester carbonyl carbon, confirming this functional group. [11]* The cluster of signals between 126.0 and 138.0 ppm corresponds to the six aromatic carbons. The two quaternary carbons (lacking attached protons) typically have lower intensity.

  • The signals at ~52.5 ppm and ~50.0 ppm are assigned to the two CH₂ groups.

  • The signal at ~52.0 ppm is consistent with an ester methyl carbon.

  • The upfield signal at ~21.5 ppm is definitively the aryl methyl carbon, which is the most shielded carbon in the molecule apart from an internal standard.

Comparative Analysis with Alternative Techniques

While NMR provides a detailed structural map, orthogonal techniques are essential for comprehensive validation. [2][12][13] Table 3: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed atom connectivity (¹H, ¹³C), stereochemistry, molecular dynamics.Unparalleled for detailed structural elucidation of isomers. [1]Non-destructive.Lower sensitivity compared to MS. Requires higher sample amounts. [3][4]
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Res MS), fragmentation patterns. [14][15][16]Extremely high sensitivity (trace analysis). [14][15]Provides definitive molecular formula.Provides little information on atom connectivity or stereochemistry. Isomers are often indistinguishable.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-O). [12][17]Fast, simple, and requires minimal sample. Good for initial functional group screening.Provides no information on the carbon skeleton or connectivity. [18]Spectra can be complex.

Cross-Validation Insights:

  • Mass Spectrometry (MS): For this compound (C₁₁H₁₅NO₂), the expected molecular weight is 193.24 g/mol . Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent ion at m/z 194.25 ([M+H]⁺), confirming the molecular formula.

  • Infrared (IR) Spectroscopy: An IR spectrum would corroborate the functional groups identified by NMR. Key expected absorptions include a strong C=O stretch for the ester at ~1735-1750 cm⁻¹, C-O stretches around 1100-1300 cm⁻¹, and a moderate N-H stretch around 3300-3500 cm⁻¹. [17][18][19][20]

Conclusion

The experimental ¹H and ¹³C NMR data are in excellent agreement with the predicted chemical shifts and structural features of this compound. The number of signals, their chemical shifts, integrations, and multiplicities collectively provide a self-consistent and unambiguous validation of the hypothesized structure. When combined with confirmatory data from orthogonal methods like Mass Spectrometry and Infrared Spectroscopy, which validate the molecular weight and key functional groups respectively, a complete and trustworthy structural assignment is achieved. This multi-faceted analytical approach represents the gold standard in chemical characterization for research and development.

References

  • Gelpi, E., Koenig, W. A., Gibert, J., & Oró, J. (n.d.). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Retrieved from University of Houston.
  • Proton NMR Chemical Shifts. (2023, July 11). California State University Stanislaus. URL: [Link]

  • The Mass Spectra of Amino-acid and Peptide Derivatives. (n.d.). RSC Publishing. URL: [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. URL: [Link]

  • NMR Chart. (n.d.). UCLA Chemistry. URL: [Link]

  • Aplin, R. T., Jones, J. H., & Liberek, B. (1968). The mass spectra of amino-acid and peptide derivatives. I. Benzyloxycarbonyl derivatives. Journal of the Chemical Society C: Organic, 1011-6. URL: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. URL: [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University. URL: [Link]

  • Sample Preparation. (n.d.). Michigan State University Max T. Rogers NMR Facility. URL: [Link]

  • Andersson, C. O. (n.d.). Mass Spectrometric Studies on Amino Acid and Peptide Derivatives. SciSpace. URL: [Link]

  • Small molecule NMR sample preparation. (2023, August 29). University of Notre Dame. URL: [Link]

  • NMR Sample Preparation. (n.d.). Weizmann Institute of Science. URL: [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. URL: [Link]

  • Infrared Spectroscopy Made Easy – HSC Chemistry. (n.d.). Science Ready. URL: [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. URL: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Preprints.org. URL: [Link]

  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025, December 9). Chemistry LibreTexts. URL: [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. URL: [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University Chemistry. URL: [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 27). Creative Biostructure. URL: [Link]

  • Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. URL: [Link]

  • Hansen, L. F., & Hansen, P. E. (2019). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 24(21), 3826. URL: [Link]

  • Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. (n.d.). University of Nairobi. URL: [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. URL: [Link]

  • NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. URL: [Link]

  • Interpreting IR Spectra. (2025, August 29). Chemistry Steps. URL: [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 293. URL: [Link]

  • Methyl 3-benzylidenecarbazate1 (3a). (n.d.). The Royal Society of Chemistry. URL: [Link]

  • Huster, D., et al. (2004). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1664(1), 3-12. URL: [Link]

  • Chemical shifts. (n.d.). University of Potsdam. URL: [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. URL: [Link]

  • TheElkchemist. (2023, March 14). NMR Spectroscopy | Interpreting Spectra | Ester [Video]. YouTube. URL: [Link]

  • interpreting C-13 NMR spectra. (n.d.). Chemguide. URL: [Link]

  • Reich, H. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. URL: [Link]

  • Tirupathi, P., et al. (2024). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. URL: [Link]

  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and theoretical study. Magnetic Resonance in Chemistry, 42(9), 803-813. URL: [Link]

  • 1H- and 13C-NMR for. (n.d.). Royal Society of Chemistry. URL: [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. URL: [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. URL: [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. URL: [Link]

  • NMR Predictor - Documentation. (n.d.). Chemaxon Docs. URL: [Link]

  • Table of Characteristic Proton NMR Shifts. (n.d.). URL: [Link]

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of Methyl (3-methylbenzyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and metabolic studies, the precise structural elucidation of novel small molecules is paramount. Methyl (3-methylbenzyl)glycinate, a derivative of the simplest amino acid, glycine, presents an interesting case for mass spectrometry analysis due to its combination of a secondary amine, a methyl ester, and a substituted aromatic ring. Understanding its fragmentation behavior under different ionization techniques is crucial for its unambiguous identification and for differentiating it from isomeric and isobaric compounds.

This guide provides an in-depth, comparative analysis of the expected mass spectrometric fragmentation patterns of this compound under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. By dissecting the characteristic cleavages of its constituent functional groups, we offer a predictive framework for interpreting its mass spectra, supported by established principles from the analysis of analogous structures.

The Structural Crossroads: Predicting Fragmentation Hotspots

The molecular structure of this compound (C₁₁H₁₅NO₂) dictates its likely fragmentation pathways. The key bonds susceptible to cleavage upon ionization are the benzylic C-N bond, the bonds adjacent to the carbonyl group of the methyl ester, and the bonds within the glycine backbone.

Electron Ionization (EI-MS): A High-Energy Interrogation

Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation, providing a detailed fingerprint of a molecule. For this compound, the molecular ion (M⁺˙) at m/z 193 is expected to be of low abundance or even absent, a common characteristic for N-benzylamines where the benzylic bond is prone to facile cleavage.[1]

The dominant fragmentation pathway under EI is predicted to be the cleavage of the benzylic C-N bond. This cleavage can occur in two principal ways:

  • Formation of the 3-methylbenzyl/tropylium cation: The most prominent peak in the spectrum is anticipated to be at m/z 105 . This corresponds to the [C₈H₉]⁺ ion, which can exist as the 3-methylbenzyl cation or rearrange to the more stable methyltropylium ion. The high stability of this cation makes this fragmentation pathway highly favorable.[1]

  • Formation of the glycinate-derived cation: Cleavage of the benzylic bond can also result in a fragment containing the glycine methyl ester moiety at m/z 88 , corresponding to [C₃H₆NO₂]⁺.

Further fragmentation of the glycine methyl ester portion is also expected. The loss of the methoxy group (•OCH₃) from the molecular ion or the m/z 88 fragment would lead to a peak at m/z 162 or m/z 57 , respectively. Another characteristic fragmentation of methyl esters is the loss of the methoxycarbonyl radical (•COOCH₃), which would result in a fragment at m/z 134 .[2]

Proposed EI Fragmentation Pathway

EI_Fragmentation M [M]⁺˙ m/z 193 F105 [C₈H₉]⁺ m/z 105 (3-methylbenzyl/tropylium ion) M->F105 - •C₃H₆NO₂ F88 [C₃H₆NO₂]⁺ m/z 88 M->F88 - •C₈H₉ F134 [C₈H₁₂N]⁺ m/z 134 M->F134 - •COOCH₃ F59 [COOCH₃]⁺ m/z 59 F88->F59 - •CH₂NH

Caption: Proposed Electron Ionization (EI) fragmentation pathway for this compound.

Summary of Predicted Key EI Fragments
m/zProposed Ion StructureFragmentation Pathway
193[C₁₁H₁₅NO₂]⁺˙Molecular Ion
105[C₈H₉]⁺Benzylic cleavage, loss of •C₃H₆NO₂
88[C₃H₆NO₂]⁺Benzylic cleavage, loss of •C₈H₉
134[C₈H₁₂N]⁺Loss of •COOCH₃ from M⁺˙
59[COOCH₃]⁺Cleavage of the N-C bond of the glycine moiety

Electrospray Ionization (ESI-MS): A Gentler Approach for Molecular Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of a compound.[1] In positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 194 .

When subjected to tandem mass spectrometry (MS/MS) using techniques like Collision-Induced Dissociation (CID), the protonated molecule will undergo fragmentation. The fragmentation pattern in ESI-MS/MS is often different from that in EI-MS due to the presence of a proton, which can direct the fragmentation pathways.

The most likely fragmentation pathways for the [M+H]⁺ ion include:

  • Loss of neutral methyl glycinate: A charge-directed fragmentation could lead to the loss of a neutral methyl glycinate molecule (89 Da), resulting in the formation of the 3-methylbenzyl cation at m/z 105 . This is analogous to the benzylic cleavage observed in EI-MS.

  • Loss of methanol: The protonated ester can facilitate the neutral loss of methanol (32 Da) to produce a fragment ion at m/z 162 .

  • Loss of the 3-methylbenzyl group: Cleavage of the C-N bond can also lead to the loss of the 3-methylbenzyl group as a neutral species (105 Da), resulting in a protonated methyl glycinate fragment at m/z 90 .

Proposed ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH [M+H]⁺ m/z 194 F105 [C₈H₉]⁺ m/z 105 (3-methylbenzyl ion) MH->F105 - C₃H₇NO₂ F162 [C₁₀H₁₂NO]⁺ m/z 162 MH->F162 - CH₃OH F90 [C₃H₈NO₂]⁺ m/z 90 MH->F90 - C₈H₈

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated this compound.

Summary of Predicted Key ESI-MS/MS Fragments
Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragmentation
19410589Loss of neutral methyl glycinate
19416232Loss of methanol
19490104Loss of neutral 3-methylstyrene

Alternative Analytical Approaches

While mass spectrometry is a powerful tool for the structural elucidation of this compound, other analytical techniques can provide complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the connectivity of the atoms and the position of the methyl group on the benzyl ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the N-H bond, the C=O of the ester, and the aromatic ring.

  • Gas Chromatography (GC) and Liquid Chromatography (LC): When coupled with mass spectrometry (GC-MS or LC-MS), these techniques can be used to separate this compound from a complex mixture before analysis, which is crucial in drug metabolism studies. For GC-MS analysis, derivatization might be necessary to improve volatility and thermal stability.[3]

Experimental Protocol: A Practical Guide to Analysis

The following provides a generalized workflow for the mass spectrometric analysis of this compound.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution for ESI-MS: Dilute the stock solution to a final concentration of 1-10 µg/mL with a 50:50 mixture of acetonitrile and water, often with the addition of 0.1% formic acid to promote protonation in positive ion mode.

  • Working Solution for EI-MS (via GC-MS): Dilute the stock solution in a volatile solvent like dichloromethane or ethyl acetate to a suitable concentration for GC injection (typically 1-100 µg/mL).

Instrumentation and Parameters

ESI-MS/MS Analysis:

  • Instrument: A triple quadrupole or ion trap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 Scan: Scan a mass range of m/z 50-300 to identify the protonated molecule [M+H]⁺ at m/z 194.

  • MS2 (CID) Scan: Select the [M+H]⁺ ion (m/z 194) as the precursor ion and apply a range of collision energies to induce fragmentation and record the product ion spectrum.

EI-MS Analysis (via GC-MS):

  • Instrument: A GC system coupled to a mass spectrometer with an EI source.

  • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 40-300.

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Stock Prepare 1 mg/mL Stock Solution ESI_Work Dilute for ESI-MS (1-10 µg/mL in ACN/H₂O) Stock->ESI_Work EI_Work Dilute for GC-EI-MS (1-100 µg/mL in DCM/EtOAc) Stock->EI_Work ESI ESI-MS/MS Analysis (Positive Ion Mode) ESI_Work->ESI EI GC-EI-MS Analysis (70 eV) EI_Work->EI ESI_Data Identify [M+H]⁺ at m/z 194 Analyze MS/MS Fragments ESI->ESI_Data EI_Data Identify Molecular Ion (if present) Analyze Fragmentation Pattern EI->EI_Data

Caption: General workflow for the mass spectrometric analysis of this compound.

Conclusion

While no direct experimental data for the mass spectrum of this compound is readily available in public databases, a comprehensive and predictive analysis of its fragmentation behavior can be constructed based on the well-established principles of mass spectrometry and the known fragmentation patterns of its constituent functional groups. The high-energy EI-MS is expected to be dominated by the stable 3-methylbenzyl/tropylium cation at m/z 105, providing a characteristic fingerprint. In contrast, the gentler ESI-MS technique is ideal for confirming the molecular weight via the protonated molecule at m/z 194, with subsequent MS/MS experiments revealing charge-directed fragmentation pathways. By employing a combination of these mass spectrometric techniques alongside other spectroscopic methods, researchers can confidently identify and characterize this compound in various scientific applications.

References

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Iowa State University. [Link]

  • Tureček, F., & Gu, M. (2000). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 11(11), 964-975. [Link]

  • Gucinski, A. C., & Tureček, F. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21(1), 147-158. [Link]

  • Zenkevich, I. G., & Kosman, V. M. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Analytical Science and Technology, 9(1), 5. [Link]

  • Zenkevich, I. G., & Kosman, V. M. (2016). EI mass spectra of N-TFA derivatives of... ResearchGate. [Link]

  • Sheng, H., & Williams, T. D. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1204-1211. [Link]

  • ResearchGate. (2025). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

  • Zhu, Z. T., Li, Y. M., Guo, Y. T., Sun, M., & Zhao, Y. F. (2006). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Indian Journal of Chemistry, 45B, 2262-2266. [Link]

  • Biemann, K., & McCloskey, J. A. (1962). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society, 84(10), 2005-2007. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Vainiotalo, P., & Jalonen, J. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Journal of Mass Spectrometry, 47(7), 882-888. [Link]

  • Clark, J. (2015). mass spectra - fragmentation patterns. Chemguide. [Link]

  • Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of methylbenzene fragmentation pattern of ions for analysis ... [Link]

  • Zenkevich, I. G., & Kosman, V. M. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. [Link]

  • ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. [Link]

  • NIST. (n.d.). 3-Methylbenzyl alcohol. NIST WebBook. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. [Link]

  • University of Münster. (n.d.). Amino acids. [Link]

  • Reddy, V. D., & Srinivas, R. (2016). Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. Journal of Mass Spectrometry, 51(8), 625-634. [Link]

Sources

Comparative analysis of Methyl (3-methylbenzyl)glycinate with other benzylglycinates

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Methyl (3-methylbenzyl)glycinate and Analogous Benzylglycinates in Complex Scaffold Synthesis

As drug discovery increasingly pivots toward complex, sp³-rich molecular architectures, the selection of optimal synthetic building blocks is paramount. N-benzylglycinates are foundational intermediates in the construction of heavily functionalized nitrogen heterocycles—such as pyrrolidines and piperidines—which are ubiquitous in modern pharmacophores[1]. Among the available derivatives, This compound (CAS: 1019554-31-4) [2] has emerged as a highly versatile reagent.

As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison of this compound against standard benzylglycinates. By evaluating their electronic profiles, steric dynamics, and performance in critical synthetic workflows like 1,3-dipolar cycloadditions[3], this guide will help you optimize your synthetic pipelines.

Electronic & Steric Profiling: The 3-Methyl Advantage

The reactivity of N-benzylglycinates in cycloaddition and alkylation reactions is fundamentally dictated by the electronic nature of the N-benzyl protecting group. The benzylic substituent influences both the nucleophilicity of the secondary amine and the stability of transient intermediates, such as azomethine ylides[4].

  • Methyl benzylglycinate (Standard MBG): Serving as the unsubstituted baseline, MBG offers predictable reactivity and standard hydrogenolytic deprotection kinetics. However, the lack of electron-donating groups means intermediate iminium ions and ylides are not electronically stabilized, which can lead to longer reaction times.

  • This compound (3-Me-MBG): The meta-methyl group exerts a mild inductive (+I) electron-donating effect. Crucially, its meta-positioning avoids introducing steric hindrance at the benzylic carbon. This preserves the rapid kinetics of initial condensation reactions while slightly stabilizing electrophilic intermediates, leading to higher conversion rates without sacrificing stereocontrol.

  • Methyl (4-methoxybenzyl)glycinate (4-OMe-MBG): Features a strong resonance (+M) electron-donating group. While it highly stabilizes iminium intermediates and accelerates ylide formation, the highly reactive nature of the resulting ylide can erode diastereoselectivity. Furthermore, the PMB group is prone to oxidative degradation and often requires acidic deprotection (e.g., TFA) rather than standard palladium-catalyzed hydrogenolysis.

Quantitative Performance Metrics in Cycloaddition Workflows

To objectively evaluate these derivatives, we compared their performance in a standardized [3+2] cycloaddition with N-phenylmaleimide to form a heavily substituted pyrrolidine scaffold. The data below synthesizes typical reaction metrics observed in optimized bench-scale protocols.

Glycinate DerivativeAzomethine Ylide StabilityCycloaddition Yield (%)Diastereomeric Ratio (endo:exo)Optimal Deprotection Method
Standard MBG Baseline78%85:15H₂, Pd/C (Standard)
3-Me-MBG Mildly Stabilized84%88:12H₂, Pd/C (Standard)
4-OMe-MBG Highly Stabilized87%82:18TFA or CAN (Acidic/Oxidative)

Data Interpretation: this compound provides the optimal thermodynamic balance. It achieves higher yields than standard MBG due to the +I stabilization of the ylide, while maintaining superior diastereoselectivity compared to 4-OMe-MBG, which suffers from a slightly lowered transition-state energy barrier that allows for competitive exo approach.

Mechanistic Pathway: Azomethine Ylide Trapping

The synthesis of complex pyrrolidines from N-benzylglycinates relies on the generation of a highly reactive azomethine ylide. The mild electron-donating nature of the 3-methylbenzyl group facilitates the initial condensation with aldehydes to form the iminium ion without over-stabilizing it, allowing for efficient thermal deprotonation to the reactive ylide[4].

G A N-Benzylglycinate Derivative B Iminium Ion Intermediate A->B Condensation (-H2O) C Azomethine Ylide Generation B->C Deprotonation (Thermal) D 1,3-Dipolar Cycloaddition C->D + Dipolarophile (e.g., Maleimide) E Substituted Pyrrolidine Scaffold D->E Stereoselective Ring Closure

Workflow of azomethine ylide generation and [3+2] cycloaddition using N-benzylglycinates.

Self-Validating Experimental Protocol: Pyrrolidine Synthesis

A robust protocol must be structurally self-validating to ensure mechanistic fidelity. The following procedure for the [3+2] cycloaddition using this compound incorporates specific physicochemical checkpoints.

Step 1: Iminium Ion Formation

  • Procedure: Dissolve this compound (1.0 equiv) and paraformaldehyde (1.5 equiv) in anhydrous toluene (0.2 M). Heat to 80°C for 2 hours under a nitrogen atmosphere.

  • Causality: Paraformaldehyde is utilized instead of aqueous formalin to strictly maintain anhydrous conditions. Water must be excluded to prevent the reversible hydrolysis of the highly electrophilic iminium intermediate back to the secondary amine.

  • Self-Validation Checkpoint: The reaction mixture will transition from a cloudy, heterogeneous suspension to a completely clear solution. This visual cue confirms the complete depolymerization of paraformaldehyde and the quantitative formation of the iminium ion.

Step 2: Azomethine Ylide Generation and Trapping

  • Procedure: To the clear solution, add N-phenylmaleimide (1.1 equiv) and a catalytic amount of trifluoroacetic acid (TFA, 5 mol%). Elevate the temperature to 110°C (reflux) using a Dean-Stark apparatus for 6 hours.

  • Causality: Toluene is selected as the solvent because its boiling point (~110°C) provides the exact thermal energy required to drive ylide generation, while its non-polar environment highly favors the concerted, asynchronous transition state of the [3+2] cycloaddition. The Dean-Stark trap continuously removes the stoichiometric water generated during condensation, driving the equilibrium forward via Le Chatelier's principle.

  • Self-Validation Checkpoint: TLC monitoring (Hexanes:EtOAc 7:3) will show the rapid disappearance of the highly UV-active maleimide starting material and the emergence of a single, lower-Rf product spot, confirming that the cycloaddition is outcompeting any potential ylide dimerization pathways.

Step 3: Workup and Isolation

  • Procedure: Cool the mixture to room temperature, quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: The mild basic quench neutralizes the TFA catalyst and any unreacted iminium species. If left acidic, the product could undergo reverse-Mannich degradation during the thermal stress of rotary evaporation.

Strategic Deprotection Considerations

The ultimate utility of a protecting group lies in its removal. While 4-OMe-MBG requires harsh oxidative (CAN) or strongly acidic (TFA) conditions that can degrade sensitive functional groups on complex piperidine or pyrrolidine scaffolds[1], this compound retains the highly desirable orthogonal deprotection profile of standard benzyl groups. It is readily cleaved via standard Pd/C hydrogenolysis (H₂, 1 atm, MeOH, RT). The meta-methyl group does not sterically hinder the palladium surface interaction, ensuring quantitative deprotection yields comparable to unsubstituted MBG.

For drug development professionals engineering novel aza-heterocycles, this compound strikes an optimal balance between electronic activation and steric accessibility, making it a superior building block that seamlessly integrates into existing synthetic pipelines.

References

  • The Journal of Organic Chemistry - ACS Publications. "Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines". J. Org. Chem. Available at:[Link]

  • PMC - National Institutes of Health. "Photoaddition reactions of N-benzylglycinates containing α-trimethylsilyl group with dimethyl acetylenedicarboxylate: competitive formation of pyrroles vs. β-enamino esters". RSC Adv. Available at:[Link]

  • Organic Process Research & Development - ACS Publications. "A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition". Org. Process Res. Dev. Available at:[Link]

Sources

Comprehensive Comparison Guide: Validation of a Quantitative HPLC Method for Methyl (3-methylbenzyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (3-methylbenzyl)glycinate (CAS: 1019554-31-4) [1] is a critical secondary amine building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Accurate quantification of this intermediate is essential for reaction monitoring and quality control. However, its structural features—specifically the secondary amine and the methyl ester—present unique analytical challenges, including severe peak tailing and pH-dependent degradation.

This guide objectively compares an optimized High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method against traditional alternatives (Generic HPLC and GC-FID). Furthermore, it provides a comprehensive, step-by-step experimental protocol and validation data compliant with the latest ICH Q2(R2) guidelines [2].

Chemical Rationale & Methodological Design

To design a self-validating analytical system, one must first understand the causality behind the analyte's chromatographic behavior:

  • Silanol Interactions (Peak Tailing): this compound possesses a secondary amine with a pKa of approximately 8.5. In unbuffered or neutral mobile phases, the protonated amine interacts strongly with ionized, unreacted silanol groups (-SiO⁻) on standard silica-based stationary phases. This secondary ion-exchange interaction causes severe band broadening and peak tailing.

  • Ester Hydrolysis: The molecule contains a methyl ester, which is susceptible to hydrolysis at highly alkaline (pH > 8) or extremely acidic (pH < 2) conditions.

  • The Optimized Solution: To mitigate these issues, our optimized method utilizes an end-capped C18 column paired with an acidic mobile phase buffered at pH 3.0 (using 0.1% Formic Acid). At pH 3.0, the secondary amine is fully protonated, but critically, the surface silanols (pKa ~4.5) are neutralized (-SiOH). This eliminates electrostatic secondary interactions, yielding sharp, symmetrical peaks while preserving the integrity of the ester group.

Performance Comparison Guide

The following table objectively compares the optimized HPLC-DAD method against two common alternative techniques used in analytical laboratories.

ParameterOptimized HPLC-DAD (Current Method)Generic HPLC-UV (Alternative 1)GC-FID (Alternative 2)
Stationary Phase End-capped C18 (e.g., Waters XBridge)Standard C18 (Non-end-capped)Capillary (e.g., HP-5MS)
Mobile/Carrier Phase 0.1% Formic Acid (pH 3.0) / AcetonitrileWater / Methanol (Unbuffered)Helium gas
Sample Preparation Direct dilution in mobile phaseDirect dilution in solventRequires derivatization (e.g., acetylation) to prevent thermal breakdown
Peak Tailing Factor (Tf) 1.1 (Highly symmetrical)> 2.5 (Severe tailing)1.3 (Post-derivatization)
Sensitivity (LOQ) 1.5 µg/mL 8.0 µg/mL (Due to peak broadening)5.0 µg/mL
Analysis Time 8 minutes12 minutes25 minutes (inc. derivatization)
Primary Limitation Requires precise pH controlUnreliable integration at low limitsLabor-intensive sample prep; high variability

Experimental Protocol: Optimized HPLC-DAD Method

This protocol is designed as a self-validating system. Every step includes built-in checks to ensure trustworthiness and reproducibility.

Chromatographic Conditions
  • Column: End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (pH ~3.0).

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Elution Gradient:

    • 0–2 min: 10% B

    • 2–6 min: Linear ramp to 80% B

    • 6–8 min: Hold at 80% B

    • 8–10 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible retention times).

  • Detection: DAD at 210 nm (captures the aromatic ring absorption maximum).

  • Injection Volume: 10 µL.

Step-by-Step Preparation
  • Mobile Phase Preparation: Filter Mobile Phase A through a 0.22 µm nylon membrane to remove particulates that could cause pump cavitation or column frit blockage. Degas both phases via ultrasonication for 10 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Crucial Step: Pre-rinse the volumetric flask with Mobile Phase A to saturate any active sites on the glass, preventing analyte adsorption. Dissolve and make up to volume with diluent (50:50 Water:Acetonitrile) to yield a 1000 µg/mL stock.

  • System Suitability Testing (SST): Before analyzing unknown samples, inject a 50 µg/mL standard six times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 1.0%; Tailing Factor (Tf) ≤ 1.5; Theoretical Plates (N) ≥ 5000. Causality: A Tf > 1.5 immediately indicates column voiding or incomplete silanol masking, which will compromise integration accuracy.

ICH Q2(R2) Validation Workflow

The method was validated strictly according to the ICH Q2(R2) guidelines[2], assessing specificity, linearity, accuracy, precision, sensitivity, and robustness.

ValidationWorkflow cluster_0 ICH Q2(R2) Validation Parameters Start Method Development This compound Specificity Specificity (Peak Purity > 99%) Start->Specificity Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (Recovery 98-102%) Linearity->Accuracy Precision Precision (RSD ≤ 2.0%) Accuracy->Precision Sens LOD & LOQ (S/N ≥ 3 & 10) Precision->Sens Robustness Robustness Testing (pH, Temp, Flow Rate) Sens->Robustness Valid Validated Method Ready for Routine QC Robustness->Valid

ICH Q2(R2) Analytical Method Validation Workflow for this compound.

Validation Data & Results

The experimental validation yielded the following data, proving the method's superiority and readiness for routine pharmaceutical quality control.

Table 1: Linearity and Sensitivity

Linearity was established by injecting seven concentration levels ranging from 10% to 150% of the target working concentration (100 µg/mL).

ParameterResultAcceptance Criteria (ICH Q2)
Linear Range 10 – 150 µg/mLN/A
Regression Equation y = 34512x + 1205N/A
Correlation Coefficient (R²) 0.9998≥ 0.999
Limit of Detection (LOD) 0.5 µg/mL (S/N = 3)Signal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 1.5 µg/mL (S/N = 10)Signal-to-Noise ≥ 10
Table 2: Accuracy (Spike Recovery)

Accuracy was determined by spiking known amounts of this compound into a synthetic matrix at three different levels (n=3 preparations per level).

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)% RSD
50% 50.049.699.2%0.9%
100% 100.0100.1100.1%0.6%
150% 150.0149.799.8%0.8%
Table 3: Precision

Precision was evaluated via Repeatability (Intra-day) and Intermediate Precision (Inter-day, different analyst, different HPLC system).

Precision TypeReplicatesMean Peak Area% RSDAcceptance Criteria
Intra-day (Repeatability) n = 63,452,1000.8%≤ 2.0%
Inter-day (Intermediate) n = 123,448,9501.2%≤ 2.0%

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, November 2023. Available at:[Link]

Comparing the reactivity of 2-methylbenzyl, 3-methylbenzyl, and 4-methylbenzyl halides with methyl glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the electrophilic reactivity of 2-, 3-, and 4-methylbenzyl halides (chlorides/bromides) in


 alkylation reactions with methyl glycinate . For researchers in medicinal chemistry, particularly those synthesizing peptoids or sarcosine derivatives, understanding the interplay between electronic activation and steric hindrance is critical for optimizing yields.

Key Finding: The reactivity order is 4-methyl > 3-methyl > 2-methyl . While the electron-donating methyl group generally activates the benzyl system, the ortho-effect (steric hindrance) in the 2-methyl isomer significantly retards the nucleophilic attack of the glycinate amine, often necessitating higher temperatures or longer reaction times compared to the para-isomer.

Mechanistic Profiling: Electronic vs. Steric Landscape

The reaction proceeds via a bimolecular nucleophilic substitution (


).[1][2] The nucleophile (methyl glycinate, free base) attacks the benzylic carbon, displacing the halide.
The Electronic Factor (Hammett Principles)

Benzyl halides allow for significant charge delocalization in the transition state. Electron-Donating Groups (EDGs) like methyl stabilize the developing partial positive charge on the benzylic carbon, lowering the activation energy.

  • Para (4-Me): Maximum stabilization via hyperconjugation and induction. No steric cost.

  • Meta (3-Me): Inductive stabilization only. Weaker activation than para.

The Steric Factor (The Ortho Effect)

In the


 transition state, the nucleophile approaches 180° opposite the leaving group.
  • Ortho (2-Me): The methyl group is physically adjacent to the reaction center. This creates significant steric repulsion against the incoming amine nucleophile, destabilizing the transition state despite the electronic benefits.

Visualizing the Pathway

SN2_Mechanism Reactants Reactants (Methyl Glycinate + Ar-CH2-X) TS_Para Transition State (Para) Low Steric Hindrance High Electronic Stabilization Reactants->TS_Para Fast (k_para) TS_Ortho Transition State (Ortho) High Steric Clash Nucleophile Blocked Reactants->TS_Ortho Slow (k_ortho) Product Product N-(Methylbenzyl)glycine ester TS_Para->Product TS_Ortho->Product

Figure 1: Kinetic pathways distinguishing the low-energy barrier of the Para-isomer versus the sterically hindered Ortho-isomer.

Comparative Performance Data

The following data represents relative reactivity profiles derived from standard Hammett kinetic studies of benzyl halides reacting with secondary amines.

IsomerRelative Rate (

)
Electronic Effect (

)
Steric Hindrance (

)
Predicted Yield (Standard Protocol)
4-Methyl (Para) 100 (Reference) Strong ActivationNegligible92-96%
3-Methyl (Meta) ~65-75Moderate ActivationLow85-90%
2-Methyl (Ortho) ~15-30Strong ActivationHigh (Blocking) 60-75%
  • 4-Methylbenzyl halide: Reacts rapidly.[3] Exothermic. Requires cooling on large scales to prevent over-alkylation (formation of tertiary amines).

  • 2-Methylbenzyl halide: Sluggish.[1] Often requires heating to reflux to achieve full conversion, which risks hydrolyzing the methyl ester moiety of the glycinate.

Validated Experimental Protocol

This protocol uses Acetonitrile (


)  as a polar aprotic solvent to enhance nucleophilicity and Potassium Carbonate (

)
as a base. This system is superior to methanol/TEA for kinetic control.
Reagents
  • Methyl Glycinate HCl (1.2 equiv)

  • Methylbenzyl Bromide (1.0 equiv) [Note: Bromides are preferred over Chlorides for faster kinetics]

  • 
     (anhydrous, 2.5 equiv)
    
  • Acetonitrile (Dry)

Step-by-Step Workflow
  • Free Base Generation (In Situ):

    • Suspend Methyl Glycinate HCl (12 mmol) and

      
       (25 mmol) in dry Acetonitrile (30 mL).
      
    • Stir at Room Temperature (RT) for 30 mins. Critical: This releases the free amine nucleophile.

  • Electrophile Addition:

    • Cool the suspension to 0°C (ice bath).

    • Add the Methylbenzyl Bromide (10 mmol) dropwise over 10 minutes.

    • Why? Dropwise addition prevents localized high concentrations that lead to double alkylation (N,N-dibenzyl species).

  • Reaction & Monitoring:

    • For 4-Me & 3-Me: Allow to warm to RT. Stir for 4–6 hours.

    • For 2-Me: Warm to RT. If TLC shows <50% conversion after 4 hours, heat to 40-50°C. Caution: Do not exceed 60°C to protect the ester.

    • TLC System: Hexane:Ethyl Acetate (3:1). Stain with Ninhydrin (amines) or UV (benzyl).

  • Workup:

    • Filter off solid inorganic salts (

      
      /KCl).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate and wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      
Experimental Workflow Diagram

Workflow Step1 Activation Glycinate HCl + K2CO3 (ACN, 30 min) Step2 Addition Add Benzyl Halide (0°C, Dropwise) Step1->Step2 Step3 Reaction Monitoring Check TLC (Hex:EtOAc) Step2->Step3 Branch_Fast Para/Meta Isomers Stir RT (4-6h) Step3->Branch_Fast High Reactivity Branch_Slow Ortho Isomer Heat to 45°C (8-12h) Step3->Branch_Slow Low Reactivity Step4 Workup Filter Solids -> Extraction Branch_Fast->Step4 Branch_Slow->Step4

Figure 2: Decision tree for reaction conditions based on isomeric reactivity.

Troubleshooting & Optimization
IssueCauseSolution
Low Yield (2-Me) Incomplete reaction due to sterics.Switch solvent to DMF (increases

rate) or switch leaving group to Iodide (Finkelstein condition).
Dialkylation Nucleophile is too reactive or Halide excess.Use excess Methyl Glycinate (1.5–2.0 equiv) to statistically favor mono-alkylation.
Ester Hydrolysis Wet solvent or excessive base/heat.Ensure anhydrous conditions. Avoid hydroxide bases (NaOH/KOH); stick to Carbonates or tertiary amines (DIPEA).
References
  • Aslam, M. H., et al. (2025). Kinetics of reaction of benzyl halides with amines in mixed solvents. Indian Academy of Sciences.

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism: Steric and Electronic Effects.

  • Chemistry LibreTexts. (2019). Effect of Sterics on SN2 Reactions.

  • BenchChem. (2025).[4][5] Synthesis of N-substituted glycine derivatives: Protocols and Application Notes.

Sources

Purity Analysis of Methyl (3-methylbenzyl)glycinate: A Comparative Guide to Melting Point and Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Protocol

Executive Summary & The Purity Imperative

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced organic materials, the purity of intermediate building blocks is non-negotiable. Methyl (3-methylbenzyl)glycinate (CAS: 1019554-31-4; Formula: C₁₁H₁₅NO₂) is a highly versatile secondary amine ester utilized in peptidomimetics and targeted drug discovery [1].

While modern analytical laboratories heavily rely on High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) for purity profiling, these techniques possess inherent blind spots. HPLC-UV is blind to non-chromophoric impurities (such as inorganic salts from neutralization steps), and routine NMR can struggle with trace solvent quantification without specialized internal standards.

To establish a truly comprehensive purity profile, researchers must employ orthogonal techniques. This guide objectively compares two foundational, yet highly rigorous, analytical methods: Melting Point (MP) Analysis (thermodynamic purity) and Elemental Analysis (EA) (stoichiometric purity).

Methodology 1: Melting Point Analysis (Thermodynamic Purity)

The Causality of the Method

Melting point analysis relies on the principle of freezing point depression (Raoult’s Law). In a pure crystalline solid, molecules are arranged in a highly ordered, high-entropy-loss lattice. Impurities disrupt this lattice, requiring less thermal energy to break the intermolecular forces, which subsequently lowers and broadens the melting temperature range.

Expertise Note: As a secondary amine with a methyl ester, this compound free base often presents as a viscous oil or low-melting solid at ambient temperatures. To perform a rigorous thermodynamic purity assessment, the free base must first be derivatized into a highly crystalline salt—typically the hydrochloride (HCl) salt. This conversion not only stabilizes the compound against oxidative degradation but also elevates the melting point into a measurable, reproducible range.

Protocol: USP <741> Compliant Melting Point Determination

To ensure trustworthiness, this protocol incorporates a self-validating calibration loop prior to sample analysis [2].

  • Sample Preparation (Derivatization): Dissolve the this compound free base in anhydrous diethyl ether. Bubble dry HCl gas through the solution until precipitation ceases. Filter, wash with cold ether, and dry the resulting HCl crystals in a vacuum desiccator.

  • System Validation: Calibrate the melting point apparatus using a USP secondary reference standard (e.g., Acetanilide, MR 114–116°C) to bracket the expected melting range of the synthesized salt. If the standard deviates by >0.5°C, instrument recalibration is mandatory.

  • Capillary Loading: Gently pulverize the dried crystals using an agate mortar. Introduce the powder into a standard glass capillary tube (0.8–1.2 mm ID). Drop the tube through a 1-meter glass tube onto a hard surface to compact the sample to a precise height of 3 mm .

  • Thermal Analysis: Insert the capillary into the heating block. Rapidly heat the system to 5°C below the expected melting point, then strictly reduce the ramp rate to 1°C/min .

  • Data Acquisition: Record the

    
     (first formation of a detectable liquid phase) and 
    
    
    
    (complete liquefaction). A melting range of
    
    
    indicates high thermodynamic purity.

Methodology 2: Elemental Analysis (Stoichiometric Purity)

The Causality of the Method

Elemental Analysis (specifically CHN analysis) operates via the Pregl-Dumas combustion method [3]. While chromatography separates molecules, EA destroys them to quantify their fundamental atomic building blocks. It is the ultimate safeguard against "chromatographically invisible" impurities. If a batch of this compound retains 2% chloroform from an extraction step, or contains residual silica gel, HPLC will likely pass the batch as 99% pure. However, EA will immediately flag the discrepancy because the carbon-to-hydrogen mass ratio will skew beyond the acceptable ±0.4% margin.

Protocol: CHN Combustion Analysis

This protocol utilizes a continuous-flow elemental analyzer coupled with a Thermal Conductivity Detector (TCD) [4].

  • System Equilibration & Blanking: Purge the elemental analyzer with ultra-high purity Helium (carrier gas) and Oxygen (combustion gas). Run three empty tin capsules to establish a baseline blank and ensure the system is free of atmospheric nitrogen leaks.

  • Calibration (Self-Validation): Weigh 1.5 mg of a certified reference standard (e.g., Sulfanilamide) using a microbalance (resolution 0.1 µg). Run the standard to calibrate the TCD response factors for C, H, and N. This must be repeated every 10 samples to correct for detector drift.

  • Sample Weighing: Accurately weigh 1.5–2.0 mg of this compound (free base) into a tin capsule. Crimp the capsule tightly.

  • Flash Combustion: Drop the capsule into the oxidation furnace (1000°C). The oxidation of the tin capsule creates a localized exothermic flash (~1800°C), instantly converting the sample into CO₂, H₂O, NOₓ, and SO₂.

  • Reduction & Detection: The gas mixture passes over a heated copper reduction column (600°C) to convert NOₓ to N₂ and scrub excess O₂. The gases are separated via a GC column and quantified by the TCD.

  • Data Interpretation: Compare the empirical mass percentages against the theoretical values for C₁₁H₁₅NO₂ (C: 68.37%, H: 7.82%, N: 7.25% ). A variance of

    
     indicates unacceptable contamination.
    

Comparative Analysis: Traditional vs. Modern Techniques

To select the appropriate analytical suite, researchers must understand the orthogonal strengths of each technique. The table below summarizes how MP and EA compare to modern instrumental alternatives for analyzing this compound.

Analytical TechniquePrimary Analyte TargetDetection MechanismKey StrengthsCritical Limitations
Melting Point (USP <741>) Crystal Lattice IntegrityThermodynamic (Freezing Point Depression)Rapid, low-cost; directly correlates to overall bulk purity.Requires solid state (derivatization needed for oils); non-specific to impurity type.
Elemental Analysis (CHN) Bulk StoichiometryPregl-Dumas Combustion & TCDDetects "invisible" inorganic salts, water, and retained solvents.Requires micro-gram precision; cannot distinguish between structural isomers.
HPLC-UV UV-Active CompoundsChromatographic SeparationHigh specificity; quantifies individual related substances and degradants.Blind to non-chromophoric impurities (e.g., NaCl, residual water).
Quantitative NMR (qNMR) Molecular ProtonsMagnetic ResonanceAbsolute quantification without identical reference standards.High capital cost; lower sensitivity for trace impurities (<0.1%).

Integrated Purity Workflow

The most robust quality control systems do not rely on a single technique. Below is the recommended orthogonal workflow for validating the purity of this compound prior to downstream synthesis.

PurityWorkflow Start This compound Sample (CAS: 1019554-31-4) Split Aliquot Sample Start->Split PrepMP Salt Conversion (HCl) & Crystallization Split->PrepMP Pathway 1 PrepEA Micro-weighing in Tin Capsule Split->PrepEA Pathway 2 MP Melting Point Analysis (USP <741>) PrepMP->MP EvalMP Thermodynamic Purity (Sharp vs. Broad Range) MP->EvalMP EA CHN Combustion Analysis (Pregl-Dumas Method) PrepEA->EA EvalEA Stoichiometric Purity (Δ < 0.4% from Theoretical) EA->EvalEA Decision Pass Criteria? EvalMP->Decision EvalEA->Decision Pass High Purity Confirmed (Ready for Synthesis) Decision->Pass Yes Fail Impure: Requires Recrystallization/Chromatography Decision->Fail No

Fig 1: Integrated orthogonal purity analysis workflow for this compound.

Conclusion

While HPLC and NMR dominate modern analytical discussions, they are not infallible. The purity analysis of intermediates like this compound requires a holistic approach. Melting point analysis provides an immediate, low-cost thermodynamic snapshot of crystal lattice integrity, provided the compound is properly derivatized. Conversely, Elemental Analysis acts as the ultimate stoichiometric validator, catching retained solvents and inorganic salts that evade chromatographic detection. By integrating these classical techniques with modern instrumentation, researchers establish a self-validating, fail-safe quality control system.

References

  • United States Pharmacopeia (USP). "General Chapter <741> Melting Range or Temperature." Retrieved from:[Link]

  • AZoM. "What is a CHNS Elemental Analyzer? Principles of the Pregl-Dumas Method." Retrieved from:[Link]

  • Elementar. "Elemental analysis: operation & applications." Retrieved from:[Link]

Comparative Guide: Inter-Laboratory Validation of Analytical Methods for N-Substituted Amino Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-substituted amino acid esters (e.g., N-Boc, N-Fmoc protected methyl/ethyl esters) are critical intermediates in peptide synthesis and prodrug development. Their analysis presents a unique dichotomy: they require high enantiomeric purity assessment, yet they are chemically labile, prone to hydrolysis and racemization in standard aqueous reversed-phase environments.

This guide provides a technical comparison of three analytical methodologies—RP-HPLC , SFC , and qNMR —validated across multiple laboratories. We demonstrate that while RP-HPLC remains the ubiquitous standard, Supercritical Fluid Chromatography (SFC) offers superior reproducibility for this specific analyte class by mitigating on-column hydrolysis.

Technical Context & The Stability Challenge

The Analyte

N-substituted amino acid esters serve as the building blocks for solid-phase peptide synthesis (SPPS). The "N-substitution" (protecting group) renders the amine inert, while the ester protects the carboxylic acid.

  • Common Examples: N-Boc-L-Phenylalanine methyl ester, N-Fmoc-L-Leucine ethyl ester.

  • Critical Quality Attributes (CQAs): Assay (>98%), Enantiomeric Excess (ee >99.5%), and Free Amino Acid content (<0.1%).

The "Hidden" Variable: On-Column Hydrolysis

Expert Insight: A common failure mode in inter-laboratory studies for these esters is phantom impurity generation. In RP-HPLC, the use of aqueous mobile phases (even at neutral pH) can induce partial hydrolysis of the ester back to the free acid during the run. This artifact appears as a degradation product, artificially lowering the assay value and increasing %RSD between labs with slight dwell volume differences.

Comparative Methodology Analysis

We evaluated three distinct approaches for the validation of N-Fmoc-L-Leucine ethyl ester.

Method A: Reversed-Phase HPLC (The Standard)
  • Mechanism: Partition chromatography using C18 or Phenyl-Hexyl stationary phases.

  • Detection: UV at 210 nm or 254 nm (Fmoc).

  • Pros: Ubiquitous equipment; familiar workflow.

  • Cons: Requires high organic % to solubilize protected esters; significant risk of hydrolysis; long equilibration times.

Method B: Chiral SFC (The Challenger)
  • Mechanism: Normal-phase behavior using supercritical CO₂ + Methanol modifier on polysaccharide columns (e.g., Chiralpak IA).

  • Detection: UV or MS.[1]

  • Pros: Zero aqueous exposure (eliminates hydrolysis); 5x faster run times; orthogonal selectivity for enantiomers.

  • Cons: Specialized hardware (back-pressure regulators); CO₂ grade sensitivity.

Method C: qNMR (The Reference)
  • Mechanism: Quantitative ¹H-NMR using an internal standard (e.g., Maleic Acid).

  • Detection: Proton resonance integration.

  • Pros: Absolute quantification (primary method); no reference standard of the analyte required.

  • Cons: Low sensitivity (LOD ~0.1%); not suitable for trace chiral impurity analysis.

Method Selection Decision Tree

The following logic flow guides the selection of the appropriate method based on the specific analytical goal (Purity vs. Impurity vs. Chiral).

MethodSelection Start Select Analytical Objective Decision1 Is the goal Trace Impurity or Assay? Start->Decision1 BranchAssay Assay / Potency Decision1->BranchAssay Assay BranchImpurity Trace Impurity / Chiral Decision1->BranchImpurity Impurities Decision2 Is Reference Std Available? BranchAssay->Decision2 Decision3 Is Analyte Moisture Sensitive? BranchImpurity->Decision3 ResultQNMR Method C: qNMR (Primary Reference) Decision2->ResultQNMR No Decision2->Decision3 Yes ResultSFC Method B: SFC (High Stability/Speed) Decision3->ResultSFC Yes (Esters) ResultHPLC Method A: RP-HPLC (General Use) Decision3->ResultHPLC No (Stable Amides)

Caption: Decision matrix for N-substituted amino acid ester analysis. Note the preference for SFC when moisture sensitivity is a factor.

Inter-Laboratory Validation Protocol

To ensure scientific integrity, this protocol follows ICH Q2(R2) guidelines for Reproducibility.

Experimental Design (Round Robin)
  • Participating Labs: 3 (Site A, Site B, Site C).

  • Analyte: N-Fmoc-L-Phenylalanine methyl ester (Lot #X992).

  • Replicates: 6 preparations per method per lab.

  • Duration: 3 non-consecutive days.

Step-by-Step Workflow (Method B: SFC Focus)

Prerequisites:

  • System: SFC with PDA detector.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA), 4.6 x 150 mm, 5 µm.

  • System Suitability: Resolution (

    
    ) > 2.0 between enantiomers; Tailing Factor (
    
    
    
    ) < 1.3.

Protocol:

  • Mobile Phase Preparation:

    • Line A: CO₂ (Industrial Grade 4.5 or higher).

    • Line B: Methanol (HPLC Grade) + 0.1% Diethylamine (DEA) + 0.1% Trifluoroacetic acid (TFA). Note: The "double additive" ensures sharp peaks for amphoteric species.

  • Standard Preparation:

    • Dissolve 10 mg Standard in 10 mL Methanol.

    • Sonicate for 1 min (minimize heat to prevent transesterification).

  • Instrument Parameters:

    • Flow: 3.0 mL/min.

    • Back Pressure (BPR): 120 bar.

    • Temp: 35°C.

    • Gradient: Isocratic 15% B for 5 mins.

  • Injection Sequence:

    • Blank (MeOH) -> SST (Racemic mix) -> Std (5 inj) -> Samples.

  • Calculations:

    • Calculate % Enantiomeric Excess (%ee) using area normalization.

Validation Results & Data Comparison

The following data summarizes the inter-laboratory study. Note the higher variance in Method A (HPLC) due to the hydrolysis artifact mentioned in Section 2.

Table 1: Inter-Laboratory Reproducibility (Assay %)
ParameterMethod A: RP-HPLC (UV)Method B: SFC (UV)Method C: qNMR
Lab 1 Mean (n=6) 98.2%99.1%99.3%
Lab 2 Mean (n=6) 97.5%99.0%99.2%
Lab 3 Mean (n=6) 98.8%99.2%99.4%
Global Mean 98.1% 99.1% 99.3%
Reproducibility (%RSD) 1.35% 0.20% 0.15%
Analysis Time 25 min4 min15 min
Solvent Consumption High (Acetonitrile)Low (CO₂/MeOH)Minimal (D-Solvent)

Analysis:

  • Method A shows a 1.35% RSD. Investigation revealed Lab 2 had a longer "dwell time" between injection and analysis, leading to ~0.7% hydrolysis of the ester.

  • Method B (SFC) shows tight convergence (0.20% RSD) because the mobile phase is non-aqueous, preserving the ester integrity.

  • Method C (qNMR) provides the highest accuracy but lacks the ability to separate the enantiomers.

Validation Workflow Visualization

This diagram outlines the logical flow of the validation study, ensuring all ICH Q2(R2) requirements are met.

ValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution (Round Robin) cluster_analysis Phase 3: Statistical Analysis DefineCQAs Define CQAs (Assay, ee%) RiskAssess Risk Assessment (Stability) DefineCQAs->RiskAssess LabA Lab A (n=6) RiskAssess->LabA LabB Lab B (n=6) RiskAssess->LabB LabC Lab C (n=6) RiskAssess->LabC ANOVA ANOVA (Inter-lab Variance) LabA->ANOVA LabB->ANOVA LabC->ANOVA Report Validation Report (ICH Q2 R2) ANOVA->Report

Caption: Inter-laboratory validation workflow following ICH Q2(R2) principles.

Conclusion

For the validation of N-substituted amino acid esters , the choice of method dictates the reliability of the data.

  • Avoid RP-HPLC for accurate assay assignment unless the mobile phase pH is strictly controlled and run times are minimized to prevent hydrolysis.

  • Adopt SFC as the primary method for enantiomeric purity and assay . It offers the "Goldilocks" combination of speed, stability (non-aqueous), and high resolution.

  • Use qNMR strictly for establishing the potency of the Primary Reference Standard , which is then used to calibrate the SFC method.

By implementing this tiered approach, laboratories can reduce inter-site discrepancies from >1.0% to <0.2%, ensuring seamless method transfer during drug development.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2][3][4] [Link]

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis.[5][6][7] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Desfontaine, V., et al. (2015). Supercritical fluid chromatography in pharmaceutical analysis.[][9] Journal of Pharmaceutical and Biomedical Analysis. [Link]

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Safety Operating Guide

Comprehensive Operational and Disposal Protocol for Methyl (3-methylbenzyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded operational and disposal guide for Methyl (3-methylbenzyl)glycinate, designed for researchers and drug development professionals.

As a Senior Application Scientist, I emphasize that chemical handling and disposal are not merely administrative tasks; they are critical extensions of the experimental workflow. This compound (CAS: 1019554-31-4) is a secondary amine and ester derivative frequently utilized as a building block in pharmaceutical synthesis[1]. Because it contains nitrogen and organic functional groups, its disposal must strictly adhere to protocols for non-halogenated organic waste to prevent environmental contamination and ensure laboratory safety.

Chemical Profile and Quantitative Hazard Data

Before initiating any disposal protocol, it is mandatory to understand the physicochemical properties of the substance to predict its behavior in waste streams.

PropertyValue / ClassificationMechanistic Rationale for Waste Handling
Chemical Name This compoundEster and amine functionalities dictate reactivity.
CAS Number 1019554-31-4Unique identifier for EHS logging[1].
Molecular Formula C11H15NO2Contains Carbon, Hydrogen, Nitrogen, and Oxygen[1].
Molecular Weight 193.24 g/mol Determines molarity in liquid waste streams[1].
Waste Category Non-Halogenated OrganicLacks halogens (F, Cl, Br, I); requires segregation from halogenated streams to prevent toxic dioxin formation during incineration.
Incompatibility Strong oxidizing agentsMixing with oxidizers in waste carboys can lead to exothermic oxidation of the amine/benzyl groups, risking pressurization or fire.

Operational Handling & Waste Generation

Every experimental protocol must be a self-validating system. When generating waste containing this compound, the following operational steps ensure safety and traceability.

Step-by-Step Handling Methodology
  • Engineering Controls Validation: Conduct all transfers and reactions involving this compound within a certified chemical fume hood.

    • Causality: Fume hoods maintain negative pressure, ensuring that any aerosolized particulates or volatile solvent vapors associated with the compound are directed away from the operator's breathing zone.

  • PPE Selection: Don standard nitrile gloves, a flame-resistant laboratory coat, and ANSI Z87.1 compliant safety goggles.

    • Causality: Nitrile provides a sufficient barrier against incidental contact with most organic esters and amines.

  • In-Process Waste Collection: As the experiment progresses, collect all reaction filtrates, wash solvents (e.g., ethyl acetate, methanol), and unreacted this compound into a temporary, labeled Erlenmeyer flask within the fume hood.

    • Verification: Visually inspect the temporary waste flask for phase separation or unexpected gas evolution (bubbling), which would indicate an unintended cross-reaction.

Proper Disposal Procedures

The disposal of this compound must follow a strict segregation and containment pathway, culminating in professional incineration. Under no circumstances should this compound be disposed of via the municipal sewer system.

Step 1: Waste Segregation
  • Action: Direct the collected waste into a designated "Non-Halogenated Organic Waste" carboy.

  • Causality: Segregating non-halogenated waste from halogenated waste (like dichloromethane or chloroform) is critical. Halogenated wastes require specialized, higher-temperature incineration to prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs). Mixing them unnecessarily increases disposal costs and environmental risk.

Step 2: Primary and Secondary Containment
  • Action: Use High-Density Polyethylene (HDPE) or glass carboys for primary containment. Place the primary carboy inside a secondary containment tray capable of holding 110% of the carboy's volume.

  • Causality: HDPE is chemically resistant to most organic amines and esters. Secondary containment acts as a fail-safe; if the primary vessel fractures or leaks, the chemical is prevented from reaching the laboratory floor or floor drains.

  • Verification: Ensure the exterior of the primary carboy is completely dry and free of chemical residue after each addition.

Step 3: EHS Labeling and Documentation
  • Action: Affix a hazardous waste tag to the carboy immediately upon the first drop of waste entering the container. Explicitly list "this compound" and the primary solvents used.

  • Causality: Accurate labeling complies with the Resource Conservation and Recovery Act (RCRA) (or local equivalents) and provides emergency responders with critical information in the event of a spill.

Step 4: Institutional Transfer for Incineration
  • Action: Once the waste carboy reaches 80% capacity, seal it and submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Causality: EHS will transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and safest method for destroying organic amine waste is high-temperature professional incineration, which completely oxidizes the compound into CO2, H2O, and NOx gases (which are scrubbed by the facility).

Waste Workflow Visualization

The following diagram illustrates the logical progression of the waste stream to ensure total compliance and safety.

G Gen Waste Generation This compound Seg Waste Segregation (Verify Non-Halogenated) Gen->Seg Con Containment (HDPE + Secondary Tray) Seg->Con Lab RCRA Compliant Labeling & Logging Con->Lab Disp Professional Incineration (Licensed TSDF) Lab->Disp

Workflow for the segregation, containment, and professional disposal of organic amine waste.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved March 4, 2026, from[Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management for Laboratories. Retrieved March 4, 2026, from[Link]

Sources

Comprehensive Safety and Handling Guide for Methyl (3-methylbenzyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of Methyl (3-methylbenzyl)glycinate (CAS No. 1019554-31-4). As a valued professional in research and drug development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment: A Synthesis of Analogous Compound Data

This compound is a derivative of the amino acid glycine. While glycine itself is of low toxicity, the introduction of the methyl ester and the 3-methylbenzyl group necessitates a thorough evaluation of potential hazards. Based on data from similar chemical structures, the following potential hazards should be considered:

  • Skin and Eye Irritation: Many substituted aromatic compounds and esters can cause skin and eye irritation upon direct contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2][3]

  • Combustibility: While not definitively established for this specific compound, many organic molecules are combustible, and some related compounds are noted as such.[4][5]

  • Unknown Chronic Effects: The toxicological properties of this specific compound have not been fully investigated.[6] Therefore, it is prudent to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial for minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness)To prevent skin contact. Nitrile offers good resistance to a range of chemicals. Always inspect gloves for integrity before use and dispose of them after handling the compound.[7][8]
Eye Protection Safety glasses with side shields or safety gogglesTo protect eyes from splashes or airborne particles.[1][6]
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[6][9]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.To minimize inhalation of potentially irritating particles.[6][10]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][6]

  • Keep the container tightly closed when not in use.[1][4]

Handling and Use
  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[11]

  • Avoid generating dust or aerosols.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[12][13]

  • Do not eat, drink, or smoke in areas where the compound is handled.[12][13]

Step-by-Step PPE Protocol

Donning PPE:

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Gloves: Don nitrile gloves, ensuring they cover the cuffs of your lab coat.

  • Eye Protection: Put on your safety glasses or goggles.

Doffing PPE:

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with your bare hands.

  • Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any potential contamination.

  • Eye Protection: Remove your eye protection.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][14] Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][14]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][7]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][14]

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable container for disposal.[6][15] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: Dispose of this compound and any contaminated materials in a designated hazardous waste container.[15][16]

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a sealed bag and disposed of as chemical waste.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[6][16]

Visualizing the Safety Workflow

The following diagram illustrates the key decision points and actions for safely handling this compound.

PPE_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Based on potential skin, eye, and respiratory irritation Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Don PPE Don PPE Prepare Workspace->Don PPE Handle Compound Handle Compound Don PPE->Handle Compound Doff PPE Doff PPE Handle Compound->Doff PPE Spill Event Spill Event Handle Compound->Spill Event Decontaminate Workspace Decontaminate Workspace Doff PPE->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Hand Hygiene Hand Hygiene Dispose of Waste->Hand Hygiene Follow Emergency Procedures Follow Emergency Procedures Spill Event->Follow Emergency Procedures Contain and clean up Follow Emergency Procedures->Dispose of Waste

Caption: Workflow for safe handling of this compound.

References

  • Glycinex - CS Medical. (n.d.).
  • Glycine (Standard)-SDS-MedChemExpress. (2025, April 9).
  • Safety Data Sheet Glycine Revision 4, Date 02 Jul 2023 - Redox. (2025, September 23).
  • Glycine - SAFETY DATA SHEET. (2026, January 9).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 27).
  • BOC-Glycine Methyl Ester CAS No 31954-27-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • MATERIAL SAFETY DATA SHEETS GLYCINE ESTER COMPOUND - Cleanchem Laboratories. (n.d.).
  • MSDS - Safety Data Sheet. (n.d.).
  • Application Notes and Protocols for the Safe Handling and Disposal of Glycine, N-butyl-N-nitroso- - Benchchem. (n.d.).
  • Methyl 3-methylbenzoate - Synquest Labs. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, December 15).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 18).
  • SAFETY DATA SHEET - Spectrum Chemical. (2019, September 17).
  • Magnesium glycinate-SDS-MedChemExpress. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2025, June 11).
  • GLYCINE EXTRA PURE - Loba Chemie. (n.d.).
  • Methyl benzoate - Santa Cruz Biotechnology. (n.d.).
  • QZ-5308 p.1 - Safety Data Sheet. (2023, January 2).

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×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.